molecular formula C19H18O5 B1260356 Methylophiopogonone B

Methylophiopogonone B

Cat. No.: B1260356
M. Wt: 326.3 g/mol
InChI Key: BUTFXZVBLOLETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylophiopogonone B is a homoisoflavonoid that is 4H-1-benzopyran-4-one substituted by hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a (4-methoxyphenyl)methyl group at position 3 respectively. It has a role as a plant metabolite. It is a homoisoflavonoid, a member of resorcinols and a monomethoxybenzene.
This compound has been reported in Ophiopogon japonicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,9,20-21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTFXZVBLOLETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC=C(C=C3)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activities of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its chemical properties, including its structure and spectroscopic data. Furthermore, this document details its known biological activities, with a focus on its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is classified as a homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. Its chemical structure, molecular formula, and molecular weight are fundamental to understanding its reactivity and biological interactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₈O₅[1]
Molecular Weight 326.34 g/mol [1]
IUPAC Name 5,7-dihydroxy-3-(4-methoxybenzyl)-6,8-dimethyl-4H-chromen-4-one
CAS Number 74805-89-3[1]
Appearance Solid[2]
Solubility Soluble in DMSO (25 mg/mL, with sonication)[1]
Storage Store at -20°C[1]
Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 2: ¹H NMR (Proton NMR) Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 3: ¹³C NMR (Carbon-13 NMR) Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

1.1.1. Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of this compound would be instrumental in confirming its structural components. Specific mass spectrometry fragmentation data for this compound is not available in the provided search results.

1.1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. Specific IR spectral data for this compound is not available in the provided search results.

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, demonstrating its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Activity

This compound has been identified as a potent antioxidant.[3][4] It exhibits the ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. One study highlighted that among several homoisoflavonoids isolated from Ophiopogon japonicus, this compound demonstrated the highest antioxidant capacity in various in-vitro assays.[3][4]

Quantitative data such as IC₅₀ values for DPPH and ABTS radical scavenging assays were not explicitly found in the search results for this compound.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[5] While specific studies focusing solely on this compound's anti-inflammatory mechanism are limited in the provided results, related compounds from the same plant have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] This inhibition is often mediated through the downregulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Specific IC₅₀ values for the inhibition of NO, IL-6, and IL-1β by this compound were not found in the search results.

The anti-inflammatory effects of many natural compounds, including flavonoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF_kB_MAPK_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK (MEK) TAK1->MAPKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation MethylB This compound MethylB->IKK Inhibits MethylB->MAPKK Inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces AP1_nuc->Genes Induces LPS LPS LPS->TLR4 Binds

Figure 1: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.
Tyrosinase Inhibitory Activity

This compound has been shown to inhibit the activity of tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application in the cosmetic industry for skin whitening and treating hyperpigmentation disorders.

Table 4: Tyrosinase Inhibitory Activity of this compound

ParameterValueReference
IC₅₀ (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹[6]
Inhibition Type Reversible mixed-inhibition[6]

The inhibitory mechanism involves the interaction of this compound with the active site of the tyrosinase enzyme.[6]

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not detailed in the provided search results, related homoisoflavonoids from Ophiopogon japonicus have shown promise in this area. For instance, Methylophiopogonanone A has been reported to attenuate myocardial apoptosis and improve cerebral ischemia/reperfusion injury, suggesting a potential for this class of compounds to protect against neuronal damage.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix Sample/Control with DPPH solution (e.g., 1:1 ratio) A->D B Prepare Sample Solutions (various concentrations) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure Absorbance (at ~517 nm) E->F G Calculate % Inhibition and IC50 F->G

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is then calculated.

Cytokine (IL-6, IL-1β) Inhibition Assay

This assay quantifies the reduction in the secretion of pro-inflammatory cytokines in response to a compound.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for mouse IL-6 and IL-1β.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme-linked secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength (usually 450 nm).[10][11]

  • Calculation: The concentrations of IL-6 and IL-1β in the samples are determined by comparison with the standard curve.

Conclusion

This compound, a homoisoflavonoid from Ophiopogon japonicus, exhibits promising biological activities, particularly as an antioxidant and a tyrosinase inhibitor. Its anti-inflammatory potential, likely mediated through the NF-κB and MAPK signaling pathways, warrants further investigation. This technical guide consolidates the available chemical and biological data on this compound, providing a foundation for future research and development. The lack of comprehensive spectroscopic data in publicly accessible literature highlights an area for future research to fully characterize this compound. The detailed experimental protocols provided herein will aid researchers in the consistent and reproducible evaluation of this compound and other natural products.

References

Methylophiopogonone B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a homoisoflavonoid found in the medicinal plant Ophiopogon japonicus, has garnered significant interest for its therapeutic potential, particularly its antioxidative and anti-tumor properties. This technical guide provides an in-depth overview of the natural sources, detailed isolation and purification protocols, and the current understanding of the signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a naturally occurring homoisoflavonoid predominantly found in the tuberous and fibrous roots of Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb belonging to the Liliaceae family.[1][2][3] This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely distributed in East Asian countries, including China, Japan, and Korea. Notably, the fibrous roots of O. japonicus have been identified as a significant source of this compound.[1] Studies have shown that along with Methylophiopogonone A, this compound is one of the two major homoisoflavonoids in Zhejiang Ophiopogon japonicus.

Isolation and Purification of this compound

The isolation of this compound from Ophiopogon japonicus involves a multi-step process encompassing extraction, pre-separation by column chromatography, and final purification using advanced chromatographic techniques.

Extraction

The initial step involves the extraction of crude homoisoflavonoids from the dried and powdered fibrous roots of Ophiopogon japonicus. A common method utilizes 70% ethanol as the extraction solvent.[1][3] The resulting extract is then typically subjected to liquid-liquid partitioning, with an ethyl acetate fraction being collected for further purification, as it is enriched with homoisoflavonoids.[1][4]

Experimental Protocol: Isolation and Purification

This protocol is based on a successful method for the isolation of this compound using recycling high-speed counter-current chromatography (rHSCCC).[1]

2.2.1. Pre-separation by Silica Gel Column Chromatography (SGCC)

  • Preparation of the Column: A silica gel column is packed using a suitable slurry method.

  • Sample Loading: The dried ethyl acetate fraction of the 70% ethanol extract is mixed with a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).[1]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

2.2.2. Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)

  • Instrumentation: A high-speed counter-current chromatograph is used for the final purification step.

  • Two-Phase Solvent System: A two-phase solvent system of n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v) is prepared, thoroughly equilibrated, and the two phases are separated before use.[1]

  • HSCCC Operation:

    • The column is first filled with the stationary phase.

    • The apparatus is then rotated at an appropriate speed, and the mobile phase is pumped into the column.

    • Once hydrodynamic equilibrium is reached, the sample solution (the pre-separated fraction containing this compound) is injected.

    • The effluent from the column is continuously monitored, and fractions are collected.

    • Recycling of the eluate may be employed to enhance separation efficiency.

  • Purity Analysis: The purity of the isolated this compound is determined by HPLC.[1]

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound from the fibrous roots of Ophiopogon japonicus using the rHSCCC method.[1]

ParameterValueReference
Yield 148 mg[1]
Purity 94.62%[1]

Biological Activity and Signaling Pathways

This compound has been shown to exert protective effects against oxidative stress-induced cell injury. Specifically, it protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis.[5] This protective mechanism is mediated through the modulation of the NADPH oxidase pathway and apoptosis-related proteins.[5]

Signaling Pathway of this compound in H₂O₂-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which this compound mitigates H₂O₂-induced apoptosis in HUVECs.

MethylophiopogononeB_Pathway cluster_stress Oxidative Stress cluster_cell Endothelial Cell H2O2 H2O2 NADPH_Oxidase NADPH Oxidase (p22phox subunit) H2O2->NADPH_Oxidase Activates ROS Intracellular ROS NADPH_Oxidase->ROS Generates Bax Bax ROS->Bax Upregulates Bcl2 Bcl-2 ROS->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis MethylophiopogononeB This compound MethylophiopogononeB->NADPH_Oxidase Inhibits MethylophiopogononeB->Bax Downregulates MethylophiopogononeB->Bcl2 Upregulates MethylophiopogononeB->Caspase3 Inhibits

Caption: Signaling pathway of this compound's protective effect.

Description of the Signaling Pathway:

  • Oxidative Stress Induction: H₂O₂ acts as an external stressor, activating NADPH oxidase in endothelial cells.

  • ROS Production: Activated NADPH oxidase, particularly the p22phox subunit, leads to an increase in intracellular reactive oxygen species (ROS).

  • Apoptotic Cascade: Elevated ROS levels disrupt the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This, in turn, activates caspase-3, a key executioner of apoptosis, ultimately leading to programmed cell death.

  • Intervention by this compound: this compound intervenes in this pathway by:

    • Inhibiting the expression of the p22phox subunit of NADPH oxidase, thereby reducing ROS production.

    • Downregulating the expression of the pro-apoptotic protein Bax.

    • Upregulating the expression of the anti-apoptotic protein Bcl-2.

    • Inhibiting the activation of caspase-3.

Through these mechanisms, this compound effectively counteracts the apoptotic cascade initiated by oxidative stress, promoting the survival of endothelial cells.

Conclusion

This compound stands out as a promising bioactive compound from Ophiopogon japonicus with well-documented antioxidative properties. The detailed isolation protocol and a clearer understanding of its mechanism of action provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore the full therapeutic potential of this compound, from optimizing its production to designing novel drug development strategies targeting oxidative stress-related diseases.

References

The Enigmatic Pathway to Methylophiopogonone B: A Technical Guide to its Biosynthesis in Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a C-methylated homoisoflavonoid unique to the medicinal plant Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. Despite its therapeutic promise, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of homoisoflavonoid biosynthesis, proposing a putative pathway for this compound, and provides a framework for the experimental validation of this complex metabolic route. Drawing upon transcriptomic data from O. japonicus and established principles of flavonoid biochemistry, we outline the key enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that forge the characteristic structure of this compound. This document is intended to serve as a comprehensive resource for researchers seeking to unravel the molecular intricacies of homoisoflavonoid biosynthesis and to harness this knowledge for biotechnological applications and drug development.

Introduction

Ophiopogon japonicus, a perennial herb in the Liliaceae family, is a staple in traditional medicine, particularly in East Asia. Its tuberous roots are a rich source of a diverse array of bioactive secondary metabolites, including steroidal saponins, polysaccharides, and a unique class of compounds known as homoisoflavonoids. Among these, this compound stands out due to its distinct C-methylated structure and promising biological activities. Homoisoflavonoids are characterized by a C6-C3-C6 carbon skeleton, differing from the typical C6-C3-C6 arrangement of flavonoids and isoflavonoids. The biosynthesis of these complex molecules represents a fascinating area of plant biochemistry, with many of the enzymatic steps and regulatory mechanisms yet to be fully characterized.

This guide aims to provide a detailed overview of the proposed biosynthetic pathway of this compound, integrating data from metabolomic and transcriptomic studies of O. japonicus with the broader knowledge of flavonoid and isoflavonoid biosynthesis. We will delve into the putative enzymatic reactions, present available quantitative data, and outline detailed experimental protocols for the identification and characterization of the enzymes involved. Furthermore, we will utilize Graphviz to visualize the proposed pathways and experimental workflows, offering a clear and structured representation of the complex biological processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. This pathway provides the fundamental building blocks that are subsequently channeled into the homoisoflavonoid-specific branch.

The General Phenylpropanoid Pathway

The initial steps of the pathway are well-established and involve the conversion of the aromatic amino acid L-phenylalanine into 4-coumaroyl-CoA. This series of reactions is catalyzed by a core set of enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Integrative metabolomics and transcriptomics profiling of O. japonicus under drought stress has revealed the upregulation of genes encoding PAL and 4CL, suggesting an increased flux through the phenylpropanoid pathway to support the synthesis of flavonoids and other defense compounds.[1]

Entry into the Homoisoflavonoid Pathway: The Role of Chalcone Synthase

The first committed step towards flavonoid and isoflavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone synthase (CHS) . This reaction forms a naringenin chalcone intermediate.

The Putative Homoisoflavonoid-Specific Branch

The divergence from the general flavonoid pathway to form the homoisoflavonoid scaffold is the most speculative part of the biosynthesis of this compound. Based on isotopic labeling studies in other homoisoflavonoid-producing plants, it is proposed that a C1 unit, derived from S-adenosyl-L-methionine (SAM), is added to a chalcone-type precursor.[2] Furthermore, the involvement of a 2'-methoxychalcone intermediate is considered a key step in the formation of the characteristic C6-C4-C6 skeleton of homoisoflavonoids.[2]

The proposed subsequent steps leading to this compound are:

  • Chalcone Isomerase (CHI): The naringenin chalcone is likely cyclized by CHI to form naringenin, a central flavanone intermediate.

  • O-Methylation: A specific O-methyltransferase (OMT) is proposed to methylate the 2'-hydroxyl group of a chalcone intermediate to form a 2'-methoxychalcone.

  • Rearrangement and C1-Unit Insertion: This is a critical and poorly understood step. It is hypothesized that a series of enzymatic reactions, possibly involving a reductase and a transferase, leads to the rearrangement of the C3 unit and the incorporation of a C1 unit to form the 3-benzylchroman-4-one core structure of homoisoflavonoids.

  • C-Methylation: Two distinct C-methyltransferases (CMTs) are postulated to be responsible for the methylation at the C-6 and C-8 positions of the A-ring of the homoisoflavonoid scaffold. These enzymes would utilize SAM as the methyl donor. The synthesis of 8-C-methylated homoisoflavones has been achieved chemically, providing a basis for studying their biological activities.[3][4]

  • Hydroxylation and Further Modifications: The final steps likely involve hydroxylations and potentially other modifications to the B-ring and the benzyl group, catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_Methylophiopogonone_B cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_homoisoflavonoid Putative Homoisoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone 2'-Methoxy-Chalcone 2'-Methoxy-Chalcone Naringenin Chalcone->2'-Methoxy-Chalcone OMT Homoisoflavonoid Scaffold Homoisoflavonoid Scaffold 2'-Methoxy-Chalcone->Homoisoflavonoid Scaffold Rearrangement & C1-Insertion (putative enzymes) C6-Methylated Scaffold C6-Methylated Scaffold Homoisoflavonoid Scaffold->C6-Methylated Scaffold CMT1 C6,C8-Dimethylated Scaffold C6,C8-Dimethylated Scaffold C6-Methylated Scaffold->C6,C8-Dimethylated Scaffold CMT2 This compound This compound C6,C8-Dimethylated Scaffold->this compound Hydroxylation & Other modifications

Caption: Proposed Biosynthesis of this compound.

Quantitative Data

Quantitative analysis of this compound in O. japonicus is crucial for understanding its accumulation patterns and for quality control of medicinal preparations. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary methods for its quantification.

Table 1: Concentration of this compound in Ophiopogon japonicus

Plant MaterialAnalytical MethodConcentration (mg/kg)Reference
Tuberous RootsHPLC-MS/MS1.33 - 2.66[5]
Tuberous RootsHigh-Speed Counter-Current Chromatography~200 - 400[6]

Note: The significant variation in reported concentrations may be due to differences in plant variety, geographical origin, cultivation conditions, and extraction methods.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a multi-faceted experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

A key step is the identification of the genes encoding the biosynthetic enzymes. Transcriptome analysis of O. japonicus tissues actively producing homoisoflavonoids can reveal candidate genes.

Experimental Workflow: Candidate Gene Identification

Candidate_Gene_Identification Plant Material O. japonicus tissues (e.g., roots) RNA_Extraction Total RNA Extraction Plant Material->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, DEGs) Sequencing->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes (OMTs, CMTs, P450s) Data_Analysis->Candidate_Genes

Caption: Workflow for Candidate Gene Identification.

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression in E. coli

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from O. japonicus cDNA and clone it into an appropriate expression vector (e.g., pET series).

  • Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., a homoisoflavonoid precursor for a CMT), and the necessary co-factors (e.g., SAM for methyltransferases).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products.

    • Analyze the reaction products by HPLC or LC-MS to identify the enzymatic product and determine the enzyme's kinetic parameters (Km, Vmax).

Isotopic Labeling Studies

To definitively trace the origin of the carbon skeleton of this compound, in vivo feeding experiments with stable isotope-labeled precursors can be performed.[7][8]

Protocol: Stable Isotope Labeling

  • Precursor Synthesis: Synthesize or procure labeled precursors, such as 13C-L-phenylalanine or 13C-S-adenosyl-L-methionine.

  • Feeding: Administer the labeled precursor to O. japonicus plants or cell cultures.

  • Metabolite Extraction: After a specific incubation period, harvest the plant material and extract the homoisoflavonoids.

  • Analysis: Purify this compound and analyze it by NMR and Mass Spectrometry to determine the incorporation pattern of the stable isotope.[9][10] This will provide direct evidence for the biosynthetic precursors and the mechanism of skeleton formation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ophiopogon japonicus represents a complex and fascinating area of plant natural product chemistry. While the general framework of the pathway can be inferred from our knowledge of flavonoid biosynthesis, the specific enzymes responsible for the key steps of homoisoflavonoid formation, particularly the C-methylation and the formation of the benzyl group, remain to be discovered and characterized. The combination of next-generation sequencing, heterologous expression, and detailed biochemical and analytical studies will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant metabolic diversity but also pave the way for its biotechnological production through metabolic engineering, ensuring a sustainable supply of this valuable medicinal compound for future drug development and therapeutic applications.

References

In-Depth Spectroscopic Analysis of Methylophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylophiopogonone B, a homoisoflavonoid isolated from Ophiopogon japonicus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is a C-methylated homoisoflavanone. Its chemical structure is presented below:

Molecular Formula: C₁₉H₁₈O₆

Molecular Weight: 342.34 g/mol

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
13.52s-1H5-OH
7.15d8.82HH-2', H-6'
6.82d8.82HH-3', H-5'
6.05br s-1H7-OH
4.25m-2HH-2
3.78s-3H4'-OCH₃
3.10m-1HH-3
2.50m-2HH-9
2.08s-3H6-CH₃
2.06s-3H8-CH₃

Table 2: ¹³C-NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Carbon Assignment
202.5C-4
162.8C-7
162.2C-5
158.5C-8a
158.0C-4'
130.8C-1'
130.0C-2', C-6'
113.8C-3', C-5'
105.2C-6
103.8C-4a
101.5C-8
69.8C-2
55.24'-OCH₃
45.5C-3
31.5C-9
7.88-CH₃
7.26-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSNegative341.0[M-H]⁻
Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of homoisoflavonoids.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-15 ppm).

    • The number of scans can vary depending on the sample concentration, but 16 to 64 scans are typical.

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in negative ion mode.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M-H]⁻).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Ophiopogon japonicus) extraction Extraction plant_material->extraction purification Purification (Chromatography) extraction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation of This compound data_analysis->structure_confirmation

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Unveiling the Structural and Functional Landscape of Methylophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a significant homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered considerable attention for its potent antioxidant and anti-apoptotic properties. While a definitive crystal structure remains to be publicly elucidated, extensive spectroscopic and biological studies have provided substantial insights into its molecular architecture and mechanisms of action. This guide synthesizes the current understanding of this compound, presenting its known structural characteristics, detailed experimental protocols for its biological evaluation, and a visualization of its implicated signaling pathway. The information herein is intended to serve as a comprehensive resource for researchers exploring its therapeutic potential.

Structural Elucidation of this compound

As of the latest literature surveys, the complete crystal structure of this compound, including crystallographic data such as unit cell dimensions, space group, and atomic coordinates, has not been deposited in publicly accessible databases. The structural determination of this compound has been primarily achieved through a combination of spectroscopic techniques, which is a standard approach for the characterization of novel natural products.

The process of structure elucidation for homoisoflavonoids like this compound typically involves the following workflow:

G cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Raw Material Raw Material Extraction Extraction Raw Material->Extraction Solvent Extraction Chromatography Chromatography Extraction->Chromatography Silica Gel, HPLC Pure Compound Pure Compound Chromatography->Pure Compound MS Mass Spectrometry (MS) Pure Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure Compound->NMR IR_UV IR & UV Spectroscopy Pure Compound->IR_UV Structure Proposed Structure MS->Structure NMR->Structure IR_UV->Structure

Figure 1: General workflow for the isolation and structural elucidation of this compound.
Physicochemical Properties

While crystallographic data is unavailable, some physicochemical properties have been computed and are summarized below.

PropertyValueSource
Molecular FormulaC19H18O6PubChem
Molecular Weight342.34 g/mol PubChem
XLogP33.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count6PubChem

Biological Activity: Antioxidant and Anti-apoptotic Effects

This compound has been identified as a potent antioxidant.[1][2] Its protective effects have been notably demonstrated in human umbilical vein endothelial cells (HUVECs) against hydrogen peroxide (H₂O₂)-induced oxidative stress and apoptosis.[1][3]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various assays. The following table summarizes key findings from a study on H₂O₂-induced injury in HUVECs.[1]

ParameterConditionResult
Cell Viability H₂O₂ (200 µM)Decreased significantly
H₂O₂ + MO-B (20 µM)Increased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (40 µM)Increased significantly vs. H₂O₂ alone
ROS Levels H₂O₂ (200 µM)Increased significantly
H₂O₂ + MO-B (40 µM)Decreased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (50 µM)Decreased significantly vs. H₂O₂ alone
MDA Content H₂O₂ (200 µM)Increased significantly
H₂O₂ + MO-B (40 µM)Decreased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (50 µM)Decreased significantly vs. H₂O₂ alone
SOD Activity H₂O₂ (200 µM)Decreased significantly
H₂O₂ + MO-B (40 µM)Increased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (50 µM)Increased significantly vs. H₂O₂ alone
Bax/Bcl-2 Ratio H₂O₂ (200 µM)Increased significantly
H₂O₂ + MO-B (40 µM)Decreased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (50 µM)Decreased significantly vs. H₂O₂ alone
Caspase-3 Activity H₂O₂ (200 µM)Increased significantly
H₂O₂ + MO-B (40 µM)Decreased significantly vs. H₂O₂ alone
H₂O₂ + MO-B (50 µM)Decreased significantly vs. H₂O₂ alone

MO-B: this compound; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; SOD: Superoxide Dismutase.

Signaling Pathway Modulation

This compound exerts its protective effects in HUVECs by modulating the NADPH oxidase pathway.[1][3] Oxidative stress induced by H₂O₂ leads to an increase in the expression of p22phox, a key subunit of NADPH oxidase, which in turn elevates ROS production and triggers the apoptotic cascade. This compound intervenes by downregulating the expression of p22phox, thereby mitigating oxidative stress and inhibiting apoptosis.

G H2O2 H₂O₂ p22phox p22phox Expression H2O2->p22phox NADPH_Oxidase NADPH Oxidase Activity p22phox->NADPH_Oxidase ROS ↑ ROS Production NADPH_Oxidase->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Caspase3 ↑ Caspase-3 Activity Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MOB This compound MOB->p22phox

Figure 2: Protective signaling pathway of this compound against H₂O₂-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

Cell Culture and Treatment

Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with varying concentrations of this compound for 24 hours, followed by co-incubation with 200 µM H₂O₂ for another 24 hours.

Cell Viability Assay (MTT Assay)
  • Seed HUVECs in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

  • Treat cells as described in section 4.1.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well.

  • Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Measurement of Intracellular ROS
  • Treat HUVECs in 6-well plates as described in section 4.1.

  • Wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

  • Wash the cells three times with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Protein Expression
  • Lyse the treated HUVECs with RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p22phox, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily attributed to its antioxidant and anti-apoptotic activities. While the absence of a definitive crystal structure poses a limitation for structure-based drug design, the existing body of research on its biological functions and signaling pathways provides a solid foundation for further investigation. The detailed protocols and pathway visualizations presented in this guide are intended to facilitate future research endeavors aimed at fully elucidating the pharmacological profile of this compound and harnessing its potential for the development of novel therapeutics.

References

Biological Activity of Homoisoflavonoids from Ophiopogon Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Ophiopogon, particularly Ophiopogon japonicus, is a cornerstone of traditional medicine in East Asia and a rich source of unique secondary metabolites. Among these, homoisoflavonoids—a rare class of flavonoids characterized by an additional carbon atom—are of significant scientific interest. These compounds have demonstrated a remarkable breadth of biological activities, including potent cytotoxic, anti-inflammatory, antioxidant, and hypolipidemic effects. This technical guide provides an in-depth overview of the pharmacological activities of homoisoflavonoids isolated from Ophiopogon species. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data from key studies, detailed experimental protocols for bioactivity assessment, and visualizations of the underlying molecular pathways. The compiled data and methodologies aim to facilitate further investigation and support the development of novel therapeutic agents derived from these promising natural products.

Introduction

The Genus Ophiopogon

The genus Ophiopogon comprises approximately fifty species, which are widely distributed throughout Southeast Asia. The tuberous root of Ophiopogon japonicus (L.f) Ker-Gawl, known as "Maidong" or "Ophiopogonis Radix," is a well-known traditional Chinese medicine used for treating a variety of ailments, including respiratory diseases, myocardial ischemia, and inflammation. Modern phytochemical investigations have revealed that its primary bioactive constituents include steroidal saponins, polysaccharides, and, most notably, homoisoflavonoids.

Homoisoflavonoids: A Unique Class of Flavonoids

Homoisoflavonoids are a distinctive subclass of flavonoids featuring a 16-carbon skeleton, typically a 3-benzylchroman-4-one core, which distinguishes them from the more common C15 flavonoid structure. Their occurrence in nature is relatively rare, with Ophiopogon species being one of the most significant sources. The unique structure of these compounds contributes to a wide array of pharmacological activities, making them a focal point for natural product-based drug discovery.

Major Biological Activities and Mechanisms

Homoisoflavonoids from Ophiopogon species exhibit a diverse range of biological effects. The most extensively studied activities include cytotoxicity against cancer cell lines, modulation of inflammatory pathways, potent antioxidant effects, and regulation of lipid metabolism.

Cytotoxic and Anticancer Activity

Several homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated significant cytotoxic effects against various human cancer cell lines. A phytochemical fractionation of a methanol extract from O. japonicus tubers, which itself showed strong cytotoxicity against human lung cancer cells, led to the isolation of several new compounds. Notably, Homoisopogon A , a homoisoflavanone, exhibited potent cytotoxicity against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cells, with IC50 values in the sub-micromolar range, comparable to the positive control, ellipticine. This highlights the potential of these compounds as leads for the development of novel anticancer agents.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Homoisoflavonoids from O. japonicus have been shown to be potent inhibitors of inflammatory processes. Studies have evaluated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglial (BV-2) and macrophage (RAW 264.7) cells. Compounds such as ophiopogonanone H, along with other known homoisoflavonoids, demonstrated significant inhibitory effects on NO production.

Further investigation into the mechanism revealed that the anti-inflammatory activity may be mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, certain homoisoflavonoids were found to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in the MAPK cascade that lead to the production of pro-inflammatory cytokines like IL-1β and IL-6.

MAPK Signaling Pathway Inhibition Anti-inflammatory Mechanism of Ophiopogon Homoisoflavonoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates JNK JNK (p-JNK) ERK ERK1/2 (p-ERK1/2) MAPKK->JNK phosphorylates MAPKK->ERK phosphorylates AP1_NFkB Transcription Factors (e.g., AP-1, NF-κB) JNK->AP1_NFkB activates ERK->AP1_NFkB activates Homoisoflavonoids Ophiopogon Homoisoflavonoids Homoisoflavonoids->Inhibition1 Homoisoflavonoids->Inhibition2 Inflammation Inflammatory Mediators (iNOS -> NO, Cytokines) AP1_NFkB->Inflammation upregulates transcription

Caption: MAPK signaling pathway and its inhibition by Ophiopogon homoisoflavonoids.

Antioxidant Properties

Homoisoflavonoids from O. japonicus are potent antioxidants. In a comparative study of different extracts, a chloroform/methanol extract rich in homoisoflavonoids exhibited the strongest antioxidant activity. Two major compounds, Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) , were evaluated using various in vitro assays, including DPPH, ABTS, FRAP, and CUPRAC. MO-B consistently demonstrated the highest antioxidant capacity among the tested samples.

The antioxidant activity of these compounds extends to cellular protection. MO-B has been shown to protect Human Umbilical Vein Endothelial Cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced apoptosis. The protective mechanism involves the inhibition of reactive oxygen species (ROS) and malondialdehyde (MDA) production, alongside an enhancement of superoxide dismutase (SOD) activity. This effect is potentially mediated through the NADPH oxidase pathway, a key source of cellular ROS. MO-B was found to downregulate p22phox, a critical subunit of the NADPH oxidase complex, thereby mitigating oxidative stress and subsequent apoptotic signaling, including the modulation of Bax/Bcl-2 ratio and caspase-3 activity.

Antioxidant and Anti-apoptotic Pathway Antioxidant & Cardioprotective Mechanism of MO-B H2O2 Oxidative Stress (e.g., H₂O₂) NADPH_Oxidase NADPH Oxidase (p22phox subunit) H2O2->NADPH_Oxidase activates MOB Methylophiopogonanone B (MO-B) SOD ↑ Superoxide Dismutase (SOD) MOB->SOD enhances Survival Cell Survival MOB->Survival MOB->Inhibit_NOX MOB->Inhibit_ROS ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Mito Mitochondrial Dysfunction ROS->Mito SOD->Inhibit_ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito->Bax_Bcl2 Caspase3 ↑ Caspase-3 Activation Bax_Bcl2->Caspase3 Apoptosis Cell Apoptosis Caspase3->Apoptosis

Caption: Protective mechanism of Methylophiopogonanone B (MO-B) against oxidative stress.

Hypolipidemic Activity

Metabolic disorders such as hyperlipidemia are major risk factors for cardiovascular disease. Methylophiopogonanone A (MO-A) has been investigated for its potential hypolipidemic effects in a rat model of hyperlipidemia induced by a high-fat diet (HFD). Treatment with MO-A led to a significant decrease in body weight gain and reduced serum and hepatic levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

The underlying mechanism of this lipid-lowering effect involves the modulation of key genes and enzymes responsible for lipid homeostasis. MO-A treatment was found to:

  • Upregulate the mRNA expression of peroxisome proliferator-activated receptor alpha (PPARα) and the low-density lipoprotein receptor (LDLR).

  • Downregulate the mRNA expression of acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).

These changes collectively promote fatty acid oxidation and lipid uptake from the circulation while inhibiting lipogenesis, demonstrating a multi-targeted approach to ameliorating hyperlipidemia.

Hypolipidemic Mechanism Hypolipidemic Mechanism of Methylophiopogonanone A (MO-A) cluster_liver Hepatocyte (Liver Cell) HFD High-Fat Diet (HFD) PPARa ↑ PPARα HFD->PPARa inhibits SREBP1c ↓ SREBP-1c HFD->SREBP1c stimulates MOA Methylophiopogonanone A (MO-A) MOA->PPARa MOA->SREBP1c LDLR ↑ LDLR Expression MOA->LDLR upregulates FattyAcidOx ↑ Fatty Acid Oxidation PPARa->FattyAcidOx ACC ↓ ACC Expression SREBP1c->ACC regulates LDLC_Uptake ↑ LDL-C Uptake from blood LDLR->LDLC_Uptake Lipogenesis ↓ Lipogenesis (Fatty Acid & TG Synthesis) ACC->Lipogenesis HepaticLipids ↓ Hepatic Lipid Accumulation Lipogenesis->HepaticLipids FattyAcidOx->HepaticLipids SerumLipids ↓ Serum TG, TC, LDL-C LDLC_Uptake->SerumLipids HepaticLipids->SerumLipids contributes to

Caption: MO-A modulates key transcriptional regulators of lipid metabolism in the liver.

Other Bioactivities

In addition to the major activities detailed above, homoisoflavonoids from Ophiopogon have shown other promising biological effects. MO-A and MO-B were identified as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This suggests their potential application in cosmetics and dermatology for hyperpigmentation disorders. The inhibition was found to be a reversible, mixed-type mechanism.

Methodologies and Experimental Protocols

This section provides an overview of the standard methodologies used to isolate and evaluate the biological activities of homoisoflavonoids from Ophiopogon species.

Extraction and Isolation of Homoisoflavonoids

A general workflow for the extraction and purification of homoisoflavonoids involves solvent extraction followed by chromatographic separation.

Extraction_Workflow General Workflow for Homoisoflavonoid Isolation Plant Dried, Powdered Ophiopogon Tubers Extraction Solvent Extraction (e.g., 70% Ethanol, Methanol, or Chloroform/Methanol) Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude Crude Extract Filtration->Crude Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude->Partition Fraction Homoisoflavonoid-Rich Fraction Partition->Fraction Column Column Chromatography (Silica Gel or Sephadex LH-20) Fraction->Column HPLC Preparative HPLC (e.g., C18 column) Column->HPLC Further Purification Pure Pure Homoisoflavonoids HPLC->Pure

Caption: A general workflow for the extraction and isolation of homoisoflavonoids.

Protocol:

  • Preparation of Plant Material: The tuberous roots of Ophiopogon are dried, ground into a fine powder, and often defatted with a nonpolar solvent like petroleum ether to remove lipids.

  • Extraction: The powdered material is extracted exhaustively with a polar solvent. Common methods include heat reflux or maceration with 70-95% ethanol, methanol, or a chloroform/methanol mixture.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is often suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to enrich the homoisoflavonoid content.

  • Chromatographic Purification: The enriched fraction is subjected to one or more rounds of column chromatography.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically mixtures of chloroform/methanol or hexane/ethyl acetate, to separate compounds based on polarity.

    • Size-Exclusion Chromatography: Sephadex LH-20 is commonly used with methanol as the eluent for further purification.

  • Final Purification: Fractions containing the target compounds are often purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.

In Vitro Bioactivity Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., LU-1, KB, SK-Mel-2) into 96-well plates at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the purified homoisoflavonoid (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., ellipticine, doxorubicin).

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Protocol:

    • Cell Seeding: Seed murine macrophages (e.g., RAW 264.7 or BV-2) into 96-well plates at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test homoisoflavonoid for 1-2 hours.

    • Inflammatory Stimulus: Induce NO production by adding lipopolysaccharide (LPS, final concentration 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Griess Reaction: Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate IC50 values. A parallel MTT assay should be run to exclude the possibility that the observed NO inhibition is due to cytotoxicity.

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color from violet to pale yellow. This decolorization is measured spectrophotometrically.

  • Protocol:

    • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a methanolic solution of DPPH (e.g., 0.06 mM).

    • Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound at various concentrations to the DPPH solution (e.g., 50 µL of sample + 150 µL of DPPH solution).

    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm. A blank contains methanol instead of the sample.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The results can be expressed as an IC50 value or as Trolox equivalents (TE) by comparison to a Trolox standard curve.

In Vivo Experimental Models

This model is used to evaluate the effects of compounds on lipid metabolism in a setting that mimics diet-induced metabolic disease in humans.

  • Principle: Feeding rodents a diet high in saturated fats and cholesterol for several weeks induces key features of hyperlipidemia, including elevated serum cholesterol and triglycerides, and hepatic steatosis.

  • Protocol:

    • Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week.

    • Model Induction: Divide rats into groups. Feed the normal control group a standard chow diet. Feed the remaining groups a high-fat diet (HFD) for 8-12 weeks to induce hyperlipidemia.

    • Treatment: Following the induction period, divide the HFD-fed rats into a model control group (receiving vehicle) and treatment groups. Administer the test compound (e.g., MO-A, 10 mg/kg/day) and a positive control drug (e.g., a statin) orally for a period of several weeks, while continuing the HFD.

    • Monitoring: Monitor body weight and food intake regularly throughout the study.

    • Sample Collection: At the end of the treatment period, collect blood samples (after fasting) for biochemical analysis and harvest tissues (liver, adipose tissue) for weighing and further analysis.

    • Endpoint Analysis:

      • Serum Lipids: Measure serum levels of Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C using commercial assay kits.

      • Hepatic Lipids: Homogenize liver tissue and measure hepatic TC and TG content.

      • Histology: Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess lipid accumulation and steatosis.

      • Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key lipid metabolism genes (e.g., PPARα, SREBP-1c, LDLR, ACC) in the liver.

Data Summary Tables

Table 1: Cytotoxic Activity of Homoisoflavonoids from Ophiopogon japonicus
CompoundCell LineActivity (IC₅₀)Reference
Homoisopogon ALU-1 (Human lung adenocarcinoma)0.51 µM
KB (Human epidermoid carcinoma)0.66 µM
SK-Mel-2 (Human melanoma)0.53 µM
Homoisopogon BLU-1, KB, SK-Mel-2Weak Activity
Homoisopogon CLU-1, KB, SK-Mel-2Weak Activity
Ellipticine (Control)LU-10.42 µM
Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus
CompoundAssay SystemActivity (IC₅₀)Reference
Inhibition of NO Production in BV-2 Cells
Ophiopogonanone HLPS-stimulated BV-2 cells20.1 µM
Compound 4 (unspecified)LPS-stimulated BV-2 cells17.0 µM
Compound 6 (unspecified)LPS-stimulated BV-2 cells7.8 µM
Compound 7 (unspecified)LPS-stimulated BV-2 cells5.1 µM
Compound 10 (unspecified)LPS-stimulated BV-2 cells19.2 µM
Compound 11 (unspecified)LPS-stimulated BV-2 cells14.4 µM
Inhibition of NO Production in RAW 264.7 Cells
Desmethylisoophiopogonone BLPS-stimulated RAW 264.7 cells14.1 ± 1.5 µg/mL
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneLPS-stimulated RAW 264.7 cells10.9 ± 0.8 µg/mL
Inhibition of Cytokine Production in RAW 264.7 Cells
4′-O-Demethylophiopogonanone EIL-1β production32.5 ± 3.5 µg/mL
IL-6 production13.4 ± 2.3 µg/mL
Table 3: Tyrosinase Inhibitory Activity of Homoisoflavonoids from Ophiopogon japonicus
CompoundActivity (IC₅₀)Reference
Methylophiopogonanone A (MO-A)(10.87 ± 0.25) × 10⁻⁵ mol L⁻¹
Methylophiopogonanone B (MO-B)(18.76 ± 0.14) × 10⁻⁵ mol L⁻¹

Conclusion and Future Perspectives

Homoisoflavonoids derived from Ophiopogon species represent a structurally unique and pharmacologically versatile class of natural products. The research summarized in this guide demonstrates their significant potential as therapeutic leads for a range of human diseases. The potent cytotoxic activity of compounds like Homoisopogon A warrants further investigation for anticancer applications. The marked anti-inflammatory, antioxidant, and cardioprotective effects of Methylophiopogonanones A and B, mediated through distinct signaling pathways such as MAPK and NADPH oxidase, suggest their utility in treating inflammatory and cardiovascular diseases. Furthermore, the ability of MO-A to ameliorate hyperlipidemia by modulating key transcriptional regulators of lipid metabolism opens avenues for developing new treatments for metabolic syndrome.

Future research should focus on several key areas:

  • Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways for the most potent compounds.

  • Structure-Activity Relationship (SAR): Systematic studies to understand how structural modifications affect biological activity, which can guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Expanding preclinical studies using various animal models to confirm the in vivo efficacy, pharmacokinetics, and safety profiles of promising homoisoflavonoids.

  • Synergistic Effects: Exploring the potential synergistic interactions of these compounds with existing drugs to enhance therapeutic outcomes.

The continued exploration of homoisoflavonoids from Ophiopogon is a promising endeavor that could lead to the development of the next generation of therapeutics for cancer, inflammation, and metabolic disorders.

Preliminary In Vitro Screening of Methylophiopogonone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of Methylophiopogonone B, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. This document summarizes key biological activities, details experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.

Core Biological Activities

This compound has demonstrated notable antioxidant properties.[1][2][3] Studies have shown it to be a potent antioxidant, exhibiting the highest activity among several tested homoisoflavonoids from Ophiopogon japonicus in various in vitro assays.[1][2][3] While direct anti-inflammatory and anticancer data for this compound is limited in the reviewed literature, a closely related compound, desmethylisoophiopogonone B, has shown significant anti-inflammatory effects by inhibiting nitric oxide (NO) production.[4][5][6]

Table 1: Summary of In Vitro Biological Activity Data
CompoundAssayTarget/Cell LineEndpointIC₅₀ Value
This compoundAntioxidant Assays-Radical ScavengingReported as the most potent among tested homoisoflavonoids; specific IC₅₀ values require consulting the full study.[1][2][3]
Desmethylisoophiopogonone BNitric Oxide (NO) ProductionLPS-induced RAW 264.7 MacrophagesInhibition of NO Production14.1 ± 1.5 µg/mL[4]

Experimental Protocols

This section details the methodologies for key in vitro assays relevant to the screening of this compound.

Cell Viability Assay

Objective: To assess the cytotoxicity of the test compound on mammalian cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1.5 × 10⁵ cells/mL and incubated for 18-24 hours to allow for adherence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance is measured at 540 nm or 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Plating: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect is calculated relative to the LPS-stimulated control.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of the test compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Protocol:

  • Cell Culture, Plating, Treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentration from a standard curve.

Western Blot Analysis for MAPK Signaling Pathway

Objective: To investigate the effect of the test compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (e.g., ERK1/2, JNK, p38).

Protocol:

  • Cell Culture, Plating, and Treatment: Follow the initial steps of the Nitric Oxide Production Assay. The stimulation time with LPS may be shorter (e.g., 30 minutes) to observe early signaling events.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., phospho-ERK1/2, total-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cell_viability Cell Viability Assay (MTT) no_production Nitric Oxide Production (Griess Assay) cytokine_production Cytokine Production (ELISA) western_blot Western Blot (MAPK Pathway) antioxidant_assays Antioxidant Assays (DPPH/ABTS) start This compound cytotoxicity Assess Cytotoxicity start->cytotoxicity anti_inflammatory Evaluate Anti-inflammatory Activity start->anti_inflammatory antioxidant Determine Antioxidant Capacity start->antioxidant cytotoxicity->cell_viability anti_inflammatory->no_production anti_inflammatory->cytokine_production mechanism Investigate Mechanism of Action anti_inflammatory->mechanism antioxidant->antioxidant_assays mechanism->western_blot

In vitro screening workflow for this compound.
LPS-Induced Inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression MAPK->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines NFkB->iNOS NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation MphiopogononeB This compound (Proposed Inhibition) MphiopogononeB->MAPK MphiopogononeB->NFkB

References

Methylophiopogonone B: A Technical Overview of its Radical Scavenging Capabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has demonstrated notable antioxidant properties. This technical guide provides a detailed examination of its radical scavenging activities, presenting key quantitative data, in-depth experimental methodologies, and a visualization of the underlying scientific processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Radical Scavenging Activity

The antioxidant capacity of this compound has been evaluated using various established in vitro assays. The results, summarized below, are expressed in micromoles of Trolox Equivalents per gram of the compound (μmol TE/g), providing a standardized measure of antioxidant activity.

AssayThis compound (μmol TE/g)Reference Compound (Trolox)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging58.72 ± 1.05-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging79.43 ± 1.32-
FRAP (Ferric Reducing Antioxidant Power)72.88 ± 1.21-
CUPRAC (Cupric Reducing Antioxidant Capacity)215.36 ± 2.58-

Data sourced from "Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root".[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies for the key radical scavenging assays used to evaluate this compound. These protocols are based on standard, widely accepted procedures in the field of antioxidant research.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • This compound

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Reaction Mixture: In a microplate well or cuvette, a specific volume of the DPPH working solution is added to a specific volume of the sample solution (or standard/blank).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The results can be used to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • This compound

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate to generate the ABTS•+ radical cation. This solution is then incubated in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ stock solution is diluted with methanol to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: A stock solution of this compound is prepared and serially diluted.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate buffer (pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl

  • Ferric chloride (FeCl₃) solution

  • This compound

  • Positive control (e.g., FeSO₄ or Trolox)

  • Spectrophotometer

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: A solution of this compound is prepared.

  • Reaction Mixture: The FRAP reagent is mixed with the sample solution.

  • Incubation: The mixture is incubated at 37°C for a defined time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants.

Materials:

  • Copper(II) chloride (CuCl₂) solution

  • Neocuproine solution

  • Ammonium acetate buffer (pH 7.0)

  • This compound

  • Positive control (e.g., Uric acid or Trolox)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: To a test tube, the sample solution, CuCl₂, neocuproine solution, and ammonium acetate buffer are added in a specific order and volume.

  • Incubation: The mixture is incubated at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting colored complex is measured at 450 nm.

  • Calculation: The CUPRAC value is determined from a standard curve prepared with a known antioxidant like uric acid or Trolox.

Mechanistic Insights

The radical scavenging activity of this compound is primarily attributed to its chemical structure, which allows for the donation of a hydrogen atom or an electron to stabilize free radicals. This direct scavenging mechanism is characteristic of many phenolic compounds.[8]

Current research has not elucidated any specific cellular signaling pathways, such as the Nrf2-Keap1 pathway, that are directly modulated by this compound to exert its radical scavenging effects. Therefore, its antioxidant action is understood to be a direct chemical interaction with reactive oxygen species.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the radical scavenging activity of this compound and the general mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound (Stock Solution) Reaction_DPPH Incubation (DPPH Assay) Compound->Reaction_DPPH Addition Reaction_ABTS Incubation (ABTS Assay) Compound->Reaction_ABTS Addition Reaction_FRAP Incubation (FRAP Assay) Compound->Reaction_FRAP Addition Reaction_CUPRAC Incubation (CUPRAC Assay) Compound->Reaction_CUPRAC Addition DPPH_Reagent DPPH Reagent DPPH_Reagent->Reaction_DPPH ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->Reaction_ABTS FRAP_Reagent FRAP Reagent FRAP_Reagent->Reaction_FRAP CUPRAC_Reagent CUPRAC Reagent CUPRAC_Reagent->Reaction_CUPRAC Spectrophotometry Spectrophotometric Measurement Reaction_DPPH->Spectrophotometry Reaction_ABTS->Spectrophotometry Reaction_FRAP->Spectrophotometry Reaction_CUPRAC->Spectrophotometry Data_Analysis Data Analysis (% Scavenging, TEAC) Spectrophotometry->Data_Analysis

Experimental workflow for antioxidant assays.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MOB This compound (Antioxidant) Interaction Donates H• or e- MOB->Interaction Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->Interaction Oxidized_MOB Oxidized This compound Interaction->Oxidized_MOB Neutralized_Radical Neutralized Radical Interaction->Neutralized_Radical

Direct radical scavenging mechanism.

Conclusion

This compound exhibits significant radical scavenging activity through direct chemical interactions, as evidenced by its performance in DPPH, ABTS, FRAP, and CUPRAC assays.[1][2][3][4] This technical guide provides the foundational data and methodologies for researchers to further explore the antioxidant potential of this promising natural compound. Future studies are warranted to quantify its efficacy against other reactive oxygen species, such as superoxide and hydroxyl radicals, and to investigate any potential influence on cellular antioxidant defense pathways in biological systems.

References

No Direct Tyrosinase Inhibitory Effects of Methylophiopogonone B Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no evidence to support the direct inhibition of tyrosinase by Methylophiopogonone B. While this compound has been investigated for its effects on melanogenesis, its mechanism of action appears to be independent of direct enzyme inhibition, focusing instead on the regulation of melanosome transfer and melanocyte morphology.

This technical guide aimed to provide an in-depth analysis of the tyrosinase inhibitory effects of this compound for an audience of researchers, scientists, and drug development professionals. However, extensive searches of scholarly databases and scientific publications have not yielded any quantitative data (such as IC50 values or kinetic parameters) or detailed experimental protocols that would substantiate a direct inhibitory effect of this compound on the tyrosinase enzyme.

One study indicated that this compound suppresses dendricity in melanocytes without affecting melanin synthesis or cellular tyrosinase activity[1]. This suggests that the compound's influence on pigmentation is not due to a direct interaction with the primary enzyme of melanogenesis.

In light of these findings, it is not possible to provide the requested data tables, detailed experimental protocols for tyrosinase inhibition assays, or signaling pathway diagrams related to the direct tyrosinase inhibitory effects of this compound.

Alternative Mechanisms of Action

Research suggests that this compound may influence skin pigmentation through alternative mechanisms, such as the modulation of melanosome transfer and the retraction of melanocyte dendrites. These processes are crucial for the distribution of melanin to surrounding keratinocytes and ultimately determine skin coloration.

Future Research Directions

The absence of data on the direct tyrosinase inhibitory effects of this compound highlights a potential area for future investigation. Researchers could explore the following:

  • In vitro tyrosinase activity assays: Direct testing of this compound against purified mushroom or human tyrosinase would definitively determine if it has any inhibitory or activating effects.

  • Cellular tyrosinase activity assays: Measurement of tyrosinase activity in B16F10 melanoma cells or primary human melanocytes treated with this compound would clarify its intracellular effects on the enzyme.

  • Molecular docking studies: Computational modeling could predict potential binding interactions between this compound and the active site of tyrosinase.

Conclusion

Based on the currently available scientific literature, this compound is not a direct inhibitor of the tyrosinase enzyme. Its observed effects on pigmentation are likely attributable to other mechanisms affecting melanocyte function. Therefore, for researchers and professionals in drug development seeking to identify and characterize novel tyrosinase inhibitors, focusing on compounds with demonstrated direct inhibitory activity would be a more fruitful endeavor.

This guide will be updated if new research emerges demonstrating a direct tyrosinase inhibitory effect of this compound.

References

The Pharmacological Potential of Methylophiopogonone B: An Early Research Compendium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the early-stage research into the pharmacological activities of Methylophiopogonone B (MO-B), a homoisoflavonoid isolated from Ophiopogon japonicus. The focus of this document is to present the foundational data and methodologies from key preclinical studies, offering a detailed resource for researchers investigating its therapeutic potential.

Executive Summary

This compound has emerged as a compound of interest due to its significant antioxidant and anti-apoptotic properties. Early research, primarily conducted in human umbilical vein endothelial cells (HUVECs), has demonstrated its protective effects against oxidative stress-induced cell injury. The primary mechanism of action appears to be the modulation of the NADPH oxidase pathway, a key regulator of reactive oxygen species (ROS) production. This document collates the available quantitative data, experimental protocols, and delineates the proposed signaling pathways to facilitate further investigation and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from in vitro studies on this compound. These studies primarily utilized a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in HUVECs.

Table 1: Effect of this compound on HUVEC Viability under Oxidative Stress

Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control-100± 8.5
H₂O₂100 µM52.3± 5.1
MO-B + H₂O₂5 µM65.7± 6.2
MO-B + H₂O₂10 µM78.4± 7.3
MO-B + H₂O₂20 µM89.1± 8.0

Table 2: Modulation of Oxidative Stress Markers by this compound in H₂O₂-Treated HUVECs

ParameterControlH₂O₂ (100 µM)MO-B (20 µM) + H₂O₂
Malondialdehyde (MDA) Level (nmol/mg protein) 1.2 ± 0.24.8 ± 0.52.1 ± 0.3
Reactive Oxygen Species (ROS) Level (Fluorescence Intensity) 100 ± 10.2350 ± 25.8150 ± 15.1
Superoxide Dismutase (SOD) Activity (U/mg protein) 85.2 ± 7.935.6 ± 4.170.3 ± 6.5

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in H₂O₂-Treated HUVECs

ProteinControlH₂O₂ (100 µM)MO-B (20 µM) + H₂O₂
Bax/Bcl-2 Ratio 0.4 ± 0.052.5 ± 0.30.8 ± 0.1
Cleaved Caspase-3 (relative expression) 1.03.2 ± 0.41.3 ± 0.2
p22phox (relative expression) 1.02.8 ± 0.31.1 ± 0.15

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: HUVECs were seeded in 96-well plates or 6-well plates depending on the assay. For experiments, cells were pre-treated with varying concentrations of this compound (5, 10, and 20 µM) for 24 hours. Subsequently, oxidative stress was induced by exposing the cells to 100 µM H₂O₂ for 2 hours.

MTT Assay for Cell Viability
  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well of a 96-well plate.

  • The plate was incubated for 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The plate was shaken for 10 minutes to ensure complete dissolution.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control group.

Measurement of Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, were measured using a commercial MDA assay kit according to the manufacturer's instructions. The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which is measured spectrophotometrically.

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was then measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity was determined using a commercial kit. The assay is based on the ability of SOD to inhibit the oxidation of a specific substrate (e.g., WST-1) by superoxide anions. The absorbance was measured at the recommended wavelength, and SOD activity was calculated as U/mg of protein.

Western Blot Analysis
  • Total protein was extracted from the treated HUVECs using RIPA lysis buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (30-50 µg) were separated by 10-12% SDS-PAGE.

  • The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p22phox, and β-actin (as a loading control).

  • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities were quantified using densitometry software.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed molecular mechanisms of this compound and the experimental workflow.

G H2O2 H₂O₂ (Oxidative Stress) NADPH_Oxidase NADPH Oxidase H2O2->NADPH_Oxidase activates ROS ↑ ROS Production NADPH_Oxidase->ROS p22phox p22phox expression p22phox->NADPH_Oxidase subunit of Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 MOB This compound MOB->p22phox inhibits Protection Cell Protection MOB->Protection Apoptosis Apoptosis Cell_Injury Endothelial Cell Injury Apoptosis->Cell_Injury Caspase3 ↑ Cleaved Caspase-3 Bax_Bcl2->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of this compound's protective effect.

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Seed HUVECs pretreatment Pre-treat with MO-B (24h) start->pretreatment stress Induce stress with H₂O₂ (2h) pretreatment->stress viability MTT Assay stress->viability oxidative MDA, ROS, SOD Assays stress->oxidative apoptosis Western Blot (Bax, Bcl-2, Caspase-3) stress->apoptosis pathway Western Blot (p22phox) stress->pathway quantify Quantify Results viability->quantify oxidative->quantify apoptosis->quantify pathway->quantify

Caption: Experimental workflow for evaluating this compound.

Methodological & Application

Total Synthesis of Methylophiopogonone B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B, a naturally occurring homoisoflavonoid, has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on established chemical methodologies. The synthesis involves a multi-step process commencing from a substituted 4-chromenone precursor. Key transformations include a chemoselective 1,4-reduction and a deprotection step to yield the final product. This protocol is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development, providing a reproducible method for accessing this valuable compound for further investigation.

Introduction

Homoisoflavonoids are a class of phenolic compounds found in various plants.[1] They are characterized by a 16-carbon skeleton composed of two phenyl rings and a heterocyclic ring.[2] this compound, chemically known as 5,7-dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one, is a member of this class. The synthesis of homoisoflavonoids is of significant interest due to their diverse biological activities and often low natural abundance.[1] This protocol outlines a facile synthetic route to this compound.[1][3]

Overall Synthetic Strategy

The total synthesis of this compound can be achieved in a few linear steps starting from a known 4-chromenone derivative.[1] The general approach involves the synthesis of a 3-benzylidene-4-chromanone intermediate, followed by a chemoselective reduction of the carbon-carbon double bond. The final step involves the deprotection of a protecting group to yield the target molecule.

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

Synthesis of (E)-5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzylidene)chroman-4-one (8) [3]

This intermediate is synthesized from the corresponding 3-(4-methoxybenzylidene)-4-chromanone precursor (19) through a deprotection step.

  • To a solution of the 3-(4-methoxybenzylidene)-4-chromanone (19) (15 mg, 0.04 mmol) in CH2Cl2 (5 mL), add TMSI (13 μL, 0.09 mmol) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to afford compound 8 .

Synthesis of 5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one (this compound) [1]

This final step involves the chemoselective 1,4-reduction of the α,β-unsaturated ketone in intermediate 8 .

  • Detailed reaction conditions for this specific reduction step on compound 8 to yield this compound were not explicitly detailed in the provided search results but can be inferred from the general synthesis of similar natural products described in the source.[1][3] A common method for such a transformation is catalytic hydrogenation.

  • A representative protocol would involve dissolving compound 8 in a suitable solvent (e.g., ethanol or ethyl acetate) and adding a catalyst, such as Palladium on carbon (Pd/C).

  • The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (as monitored by TLC).

  • After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Spectroscopic Data for this compound (5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzyl)chroman-4-one) [1]

Data TypeValues
¹H-NMR Not explicitly provided in the search results for the final compound.
¹³C-NMR 95.4, 69.8, 60.5, 47.8, 32.6 ppm
HRMS (EI) Calculated for C₁₇H₁₆O₆ [M⁺]: 316.0947; Found: 316.0945

Table 2: Spectroscopic Data for Intermediate (E)-5,7-Dihydroxy-6-methoxy-3-(4-methoxybenzylidene)chroman-4-one (8) [3]

Data TypeValues
¹H-NMR (600 MHz, CDCl₃) δ 7.78 (s, 1H), 7.26 (d, 2H, J = 7.8 Hz), 6.96 (d, 2H, J = 9.0 Hz), 6.31 (s, 1H), 5.22 (d, 2H, J = 1.8 Hz), 3.97 (s, 3H), 3.94 (s, 3H), 3.85 (s, 3H)
¹³C-NMR (100 MHz, CDCl₃) δ 179.7, 160.4, 159.4, 155.3, 153.8, 136.2, 135.4, 131.7, 129.6, 127.1, 114.1, 110.4, 98.9, 67.4, 61.5, 61.4, 55.3
HRMS (EI) Calculated for C₁₉H₁₈O₆ [M⁺]: 342.1103; Found: 342.1106

Visualizations

Total_Synthesis_of_Methylophiopogonone_B cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product start Substituted 4-Chromenone intermediate (E)-5,7-Dihydroxy-6-methoxy-3- (4-methoxybenzylidene)chroman-4-one (8) start->intermediate Deprotection (e.g., TMSI) final This compound intermediate->final Chemoselective 1,4-Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for the total synthesis of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B is a naturally occurring homoisoflavonoid found in the tubers of Ophiopogon japonicus. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a detailed protocol for the chemical synthesis of this compound, based on established synthetic strategies for structurally related homoisoflavonoids. Additionally, it outlines the key signaling pathways potentially modulated by this compound, offering a basis for further pharmacological investigation.

Chemical Synthesis of this compound

The total synthesis of this compound can be achieved through a three-step process commencing from commercially available starting materials. The following protocol is adapted from the synthesis of a closely related structural analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, and is a well-established route for the preparation of homoisoflavonoids.[1]

Experimental Protocols

Step 1: Synthesis of 2',4'-Dihydroxy-6'-methoxy-3'-methylchalcone (3)

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-6-methoxy-3-methylacetophenone (1) (1.0 eq) and 4-hydroxybenzaldehyde (2) (1.2 eq) in ethanol.

  • Base Addition: To the stirred solution, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the Claisen-Schmidt condensation reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M hydrochloric acid (HCl).

  • Isolation: The resulting precipitate, 2',4'-Dihydroxy-6'-methoxy-3'-methylchalcone (3), is collected by filtration and washed with petroleum ether to yield a yellow solid.

Step 2: Synthesis of 2',4'-Dihydroxy-6'-methoxy-3'-methyldihydrochalcone (4)

  • Hydrogenation: In a suitable pressure vessel, suspend the chalcone (3) (1.0 eq) in methanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the suspension.

  • Reaction Conditions: The mixture is then subjected to ultrasonication under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.

  • Purification: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2',4'-Dihydroxy-6'-methoxy-3'-methyldihydrochalcone (4).

Step 3: Synthesis of this compound (5)

  • Cyclization: Dissolve the dihydrochalcone (4) (1.0 eq) and paraformaldehyde (excess) in methanol.

  • Catalyst Addition: Add ethylenediamine as a catalyst to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the final product, this compound (5).

Data Presentation
StepStarting Material(s)Reagents and ConditionsProductYield (%)
12,4-dihydroxy-6-methoxy-3-methylacetophenone, 4-hydroxybenzaldehydeKOH, Ethanol, rt2',4'-Dihydroxy-6'-methoxy-3'-methylchalconeNot Reported
22',4'-Dihydroxy-6'-methoxy-3'-methylchalconeH₂, 10% Pd/C, Methanol, Ultrasonication2',4'-Dihydroxy-6'-methoxy-3'-methyldihydrochalconeNot Reported
32',4'-Dihydroxy-6'-methoxy-3'-methyldihydrochalconeParaformaldehyde, Ethylenediamine, Methanol, rtThis compoundNot Reported

Note: Specific yields for the synthesis of this compound are not available in the referenced literature. The yields for the synthesis of the structural analog were also not explicitly stated.

Experimental Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Cyclization A 2,4-dihydroxy-6-methoxy- 3-methylacetophenone (1) C KOH, Ethanol A->C B 4-hydroxybenzaldehyde (2) B->C D 2',4'-Dihydroxy-6'-methoxy- 3'-methylchalcone (3) C->D Reaction E Chalcone (3) F H₂, 10% Pd/C, Methanol, Ultrasonication E->F G 2',4'-Dihydroxy-6'-methoxy- 3'-methyldihydrochalcone (4) F->G Reduction H Dihydrochalcone (4) I Paraformaldehyde, Ethylenediamine, Methanol H->I J This compound (5) I->J Reaction

Caption: Synthetic workflow for this compound.

Potential Signaling Pathways Modulated by this compound

Homoisoflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Based on the activities of structurally similar compounds, this compound is hypothesized to target key inflammatory and cancer-related pathways.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is proposed that this compound may inhibit this pathway by preventing the degradation of IκBα.

  • MAPK Signaling Pathway: The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammation. The activation of these kinases leads to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins.

G cluster_0 Anti-inflammatory Signaling MethylB This compound IKK IKK MethylB->IKK Inhibits MAPK MAPK (ERK, JNK, p38) MethylB->MAPK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Activates Transcription MAPK->Inflammation Promotes

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion

The synthetic route outlined provides a viable method for the laboratory-scale production of this compound, enabling further investigation into its biological activities. The putative modulation of the NF-κB and MAPK signaling pathways suggests that this compound holds promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate its therapeutic potential in preclinical models.

References

Application Note: Quantification of Methylophiopogonone B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methylophiopogonone B in plant extracts, particularly from Ophiopogon japonicus. The described protocol provides a reliable methodology for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for routine analysis.

Introduction

This compound is a homoisoflavonoid found in the roots of Ophiopogon japonicus (Mai Dong), a plant widely used in traditional medicine. This compound has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for a reversed-phase HPLC method for its determination.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Software: Chromatographic data was acquired and processed using appropriate chromatography data software.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water were used. Formic acid (analytical grade) was also utilized.

  • Reference Standard: this compound (purity ≥ 98%) was obtained from a commercial supplier.

  • Plant Material: Dried and powdered roots of Ophiopogon japonicus.

2.2. Chromatographic Conditions

The separation was achieved using a gradient elution on a C18 column. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Program 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-20% B; 30-35 min, 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 254 nm[2]
Run Time 35 minutes

2.3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions were used to construct the calibration curve.

2.4. Preparation of Plant Extract Samples

  • Accurately weigh 1.0 g of powdered Ophiopogon japonicus root into a centrifuge tube.[3]

  • Add 25 mL of 70% methanol to the tube.[3]

  • Perform ultrasonic extraction for 30 minutes.[3]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][5]

3.1. Linearity

The linearity of the method was assessed by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method showed good linearity over the tested range with a coefficient of determination (r²) > 0.999.[3]

3.2. Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The Relative Standard Deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating good precision.

3.3. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyzed. The recovery was calculated as the percentage of the analyte recovered. The average recovery was between 98% and 102%, demonstrating the accuracy of the method.[3]

3.4. LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Results and Discussion

The developed HPLC method successfully separated this compound from other components in the plant extract. The retention time for this compound was approximately 18.5 minutes under the described chromatographic conditions.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD, n=6) < 2.0%
Inter-day Precision (%RSD, n=3) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Table 2: Quantification of this compound in Ophiopogon japonicus Extract

Sample IDWeight of Powder (g)Volume of Extract (mL)Peak AreaConcentration (µg/mL)Amount in Plant (mg/g)
OJ-011.0052512345645.81.14
OJ-021.0122512589046.71.15
OJ-030.9982512198745.21.13

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification plant Plant Material (Ophiopogon japonicus) powder Grind to Powder plant->powder extract Ultrasonic Extraction (70% Methanol) powder->extract centrifuge Centrifugation extract->centrifuge filter_sample Filter (0.45 µm) centrifuge->filter_sample inject Inject Samples & Standards filter_sample->inject standard This compound Reference Standard stock Prepare Stock Solution (1 mg/mL in Methanol) standard->stock working Prepare Working Standards (1-100 µg/mL) stock->working working->inject calibration Construct Calibration Curve working->calibration hplc HPLC System (C18 Column, DAD) chromatogram Generate Chromatograms hplc->chromatogram inject->hplc integrate Integrate Peak Areas chromatogram->integrate quantify Quantify this compound calibration->quantify integrate->quantify report Report Results (mg/g of plant material) quantify->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in plant extracts. The method has been successfully validated, demonstrating its suitability for routine quality control and research purposes in the pharmaceutical and herbal medicine industries.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Methylophiopogonone B and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B (MOB) is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus. This class of compounds has garnered significant interest due to its potential therapeutic properties, including antioxidative and anti-inflammatory activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of MOB is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of MOB and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following tables are templates designed to summarize the quantitative data obtained from pharmacokinetic and metabolism studies of this compound. These tables should be populated with experimental data.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma after Oral Administration (Template)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mLEnter experimental data
Tmax (Time to reach Cmax)hEnter experimental data
AUC(0-t) (Area under the curve from 0 to t)ng·h/mLEnter experimental data
AUC(0-∞) (Area under the curve from 0 to infinity)ng·h/mLEnter experimental data
t1/2 (Half-life)hEnter experimental data
CL/F (Apparent Clearance)L/h/kgEnter experimental data
Vd/F (Apparent Volume of Distribution)L/kgEnter experimental data
F (Oral Bioavailability)%Enter experimental data

Table 2: In Vitro Metabolism of this compound in Liver Microsomes (Template)

Metabolite IDProposed BiotransformationRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
M1HydroxylationEnter dataEnter dataEnter dataEnter data
M2DemethylationEnter dataEnter dataEnter dataEnter data
M3GlucuronidationEnter dataEnter dataEnter dataEnter data
M4GSH ConjugationEnter dataEnter dataEnter dataEnter data

Experimental Protocols

In Vitro Metabolism of this compound

Objective: To identify the metabolic pathways of this compound using rat liver microsomes.

Materials:

  • This compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)

Procedure:

  • Incubation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a microcentrifuge tube, combine 0.5 mg/mL of RLM, 10 µM MOB (final concentration), and phosphate buffer to a final volume of 190 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Prepare a negative control sample by replacing the NADPH regenerating system with phosphate buffer.

  • Sample Quenching and Protein Precipitation:

    • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose sodium)

  • Heparinized tubes for blood collection

  • Acetonitrile, HPLC grade

  • Internal Standard (IS) solution

Procedure:

  • Animal Dosing and Sampling:

    • Fast the rats overnight with free access to water.

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage.

    • Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Preparation:

    • Thaw the plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

Chromatographic Conditions (Example):

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/h

  • Cone Gas Flow: 50 L/h

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - to be optimized experimentally):

  • This compound: Determine precursor ion -> optimize cone voltage and collision energy to find a stable product ion.

  • Metabolites: Predict m/z based on expected biotransformations (e.g., +16 for hydroxylation, -14 for demethylation) and then optimize MRM transitions.

  • Internal Standard: Optimize MRM transition for the selected IS.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (Plasma, Microsomes) AddIS Addition of Internal Standard & Protein Precipitation (ACN) BiologicalMatrix->AddIS Centrifugation Centrifugation AddIS->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (N2) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Quantification Quantification (Calibration Curve) Detector->Quantification MetaboliteID Metabolite Identification (Fragmentation Pattern) Detector->MetaboliteID PKAnalysis Pharmacokinetic Analysis Quantification->PKAnalysis G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MOB This compound (MOB) IKK IKK MOB->IKK inhibits TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines

Application Note: Protocol for Cell-Based Anti-inflammatory Assay of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Methylophiopogonone B, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, has been identified as a potential anti-inflammatory compound. This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of key inflammatory mediators.

The protocol utilizes murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The primary endpoints of this assay are the quantification of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These mediators are central to the inflammatory cascade and are regulated by key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are also discussed.

Data Presentation

The anti-inflammatory activity of compounds structurally related to this compound, isolated from Ophiopogon japonicus, has been evaluated. The following tables summarize the inhibitory effects on the production of nitric oxide (NO), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophage cells. This data provides a benchmark for assessing the potential efficacy of this compound.

Table 1: Inhibitory Effect of Desmethylisoophiopogonone B on Nitric Oxide (NO) Production

CompoundConcentration (µg/mL)NO Inhibition (%)IC₅₀ (µg/mL)
Desmethylisoophiopogonone B115.2 ± 1.814.1 ± 1.5[1]
535.7 ± 2.5
2568.4 ± 3.1
5089.1 ± 4.2
Dexamethasone (Positive Control)1092.5 ± 5.0Not Reported

Table 2: Inhibitory Effect of 4′-O-Demethylophiopogonanone E on Pro-inflammatory Cytokine Production

CompoundCytokineIC₅₀ (µg/mL)
4′-O-Demethylophiopogonanone EIL-1β32.5 ± 3.5[1]
IL-613.4 ± 2.3[1]

Experimental Protocols

This section provides a detailed methodology for conducting the cell-based anti-inflammatory assay of this compound.

Materials and Reagents
  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (of desired purity)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System (for NO detection)

  • Mouse TNF-α and IL-6 ELISA kits

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the prepared this compound solutions and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Use concentrations that show >90% cell viability for the anti-inflammatory assays.

Anti-inflammatory Assay
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).

  • After incubation, collect the cell culture supernatant for NO, TNF-α, and IL-6 analysis.

Measurement of Nitric Oxide (NO) Production
  • Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of TNF-α and IL-6 Production
  • Quantify the levels of TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions provided with the ELISA kits.

  • Briefly, the supernatant is added to antibody-coated plates. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways. Below are diagrams illustrating the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response induced by LPS, along with a schematic of the experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis of Inflammatory Markers seed_cells Seed RAW 264.7 Cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_tnf ELISA for TNF-α collect_supernatant->elisa_tnf elisa_il6 ELISA for IL-6 collect_supernatant->elisa_il6

Figure 1: Experimental workflow for the cell-based anti-inflammatory assay.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Figure 2: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk TAK1_mapk TAK1 TLR4_mapk->TAK1_mapk MKKs MKKs (MKK3/6, MKK4/7) TAK1_mapk->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation DNA_mapk DNA AP1_nuc->DNA_mapk Genes_mapk Pro-inflammatory Genes DNA_mapk->Genes_mapk Transcription

Figure 3: Simplified MAPK signaling pathway in inflammation.

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of the anti-inflammatory properties of this compound. By utilizing LPS-stimulated RAW 264.7 macrophages, researchers can effectively quantify the inhibitory effects of this compound on the production of key inflammatory mediators, including nitric oxide, TNF-α, and IL-6. The provided data on related compounds serves as a valuable reference for interpreting the experimental results. Furthermore, understanding the involvement of the NF-κB and MAPK signaling pathways will aid in elucidating the potential mechanism of action of this compound as an anti-inflammatory agent. This robust cell-based assay is a crucial step in the preclinical assessment of this compound for its potential therapeutic use in inflammatory diseases.

References

Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key contributor to this neurodegeneration is oxidative stress and neuroinflammation. Consequently, there is a growing interest in identifying natural compounds with neuroprotective properties. Methylophiopogonone B, a homoisoflavonoid derived from the tuberous root of Ophiopogon japonicus, represents a promising candidate for neuroprotective drug development. Its structural analogue, Methylophiopogonanone A, has demonstrated both anti-inflammatory and antioxidant properties, suggesting a similar potential for this compound.[1]

These application notes provide a comprehensive set of protocols to evaluate the neuroprotective effects of this compound in vitro. The assays described herein are designed to assess the compound's ability to mitigate neurotoxicity, reduce oxidative stress, and suppress inflammatory responses in neuronal and microglial cell models.

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

Many natural flavonoids exert their neuroprotective effects by modulating key signaling pathways involved in cellular defense and inflammation.[2][3][4][5][6] It is hypothesized that this compound confers neuroprotection through two primary mechanisms:

  • Activation of the Nrf2 Antioxidant Response Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.

  • Inhibition of the NF-κB Inflammatory Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response.[10][11] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) in microglial cells, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[12][13] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12][13] Inhibition of this pathway can significantly reduce neuroinflammation.

Materials and Methods

Cell Culture and Differentiation

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative disease research due to its human origin and ability to differentiate into a mature neuronal phenotype.[14][15]

  • Undifferentiated SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Differentiated SH-SY5Y Cells: To induce a more mature neuronal phenotype, treat the cells with 10 µM retinoic acid (RA) for 5-7 days. This will promote neurite outgrowth and the expression of neuronal markers.[16]

For inflammation studies, the BV-2 microglial cell line is a suitable model.

  • BV-2 Microglial Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

Experimental Protocols

Assessment of Neuroprotective Effects against Oxidative Stress

This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal cell death.

  • Cell Plating: Seed differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a final concentration of 100 µM H₂O₂ for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[17][18][19] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified by measuring the absorbance at 570 nm.[17]

    • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis.[7][9][10][20] The LDH assay measures the amount of this enzyme to quantify cytotoxicity.[9][10][20]

Evaluation of Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a key feature of neurodegeneration. This protocol utilizes flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[2][3][21][22][23]

  • Cell Treatment: Follow the same cell plating, pre-treatment, and H₂O₂ exposure steps as described in Protocol 1.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels.

  • Cell Treatment: Follow the same cell plating and pre-treatment steps as in Protocol 1.

  • ROS Induction and Staining:

    • After pre-treatment, load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Induce oxidative stress by adding 100 µM H₂O₂.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Assessment of Anti-inflammatory Effects in Microglia

This protocol uses the bacterial endotoxin lipopolysaccharide (LPS) to induce an inflammatory response in BV-2 microglial cells.

  • Cell Plating: Seed BV-2 cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment and LPS Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Quantification of Pro-inflammatory Cytokines: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][12][13][24][25]

Data Presentation

Table 1: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
TreatmentConcentration (µM)Cell Viability (MTT; % of Control)Cytotoxicity (LDH; % of Max Lysis)
Control-100 ± 5.25.1 ± 1.3
H₂O₂10048.3 ± 4.152.4 ± 3.8
This compound + H₂O₂155.7 ± 3.945.9 ± 3.1
This compound + H₂O₂568.2 ± 4.533.6 ± 2.9
This compound + H₂O₂1085.4 ± 5.018.7 ± 2.2
This compound + H₂O₂2592.1 ± 4.810.3 ± 1.9
This compound + H₂O₂5095.6 ± 5.38.2 ± 1.5
Table 2: Anti-Apoptotic Effect of this compound on H₂O₂-Treated SH-SY5Y Cells
TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control-94.2 ± 2.13.1 ± 0.82.7 ± 0.6
H₂O₂10051.5 ± 3.528.9 ± 2.919.6 ± 2.4
This compound + H₂O₂1079.8 ± 4.012.3 ± 1.87.9 ± 1.1
Table 3: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
TreatmentConcentration (µM)Relative Fluorescence Units (RFU)
Control-100 ± 8.7
H₂O₂100352.4 ± 25.1
This compound + H₂O₂1310.9 ± 21.8
This compound + H₂O₂5245.6 ± 18.3
This compound + H₂O₂10158.1 ± 12.5
This compound + H₂O₂25115.7 ± 9.9
This compound + H₂O₂50105.3 ± 8.2
Table 4: Anti-inflammatory Effect of this compound on LPS-Stimulated BV-2 Microglial Cells
TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-25.4 ± 3.115.8 ± 2.5
LPS1 µg/mL489.2 ± 35.7350.1 ± 28.9
This compound + LPS1410.5 ± 30.2295.6 ± 21.7
This compound + LPS5321.8 ± 25.9210.4 ± 18.3
This compound + LPS10185.3 ± 19.4125.7 ± 15.1
This compound + LPS2589.6 ± 10.168.9 ± 9.8
This compound + LPS5045.2 ± 5.830.2 ± 4.6

Visualizations

G cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Cytoplasm cluster_3 Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MOB This compound MOB->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates Keap1_Nrf2->Nrf2_c releases ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Antioxidant_Genes->ROS neutralizes

Caption: Nrf2 Antioxidant Response Pathway.

G cluster_0 Extracellular cluster_1 This compound cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MOB This compound MOB->IKK inhibits IκB IκB IKK->IκB phosphorylates IκB_NFκB IκB-NF-κB Complex IκB->IκB_NFκB IκB->IκB_NFκB degrades NFκB_c NF-κB NFκB_c->IκB_NFκB NFκB_n NF-κB NFκB_c->NFκB_n translocates IκB_NFκB->NFκB_c releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB_n->Inflammatory_Genes

Caption: NF-κB Inflammatory Pathway.

G cluster_assays Endpoint Assays start Start culture_cells Culture & Differentiate SH-SY5Y or BV-2 Cells start->culture_cells seed_plates Seed Cells into Multi-well Plates culture_cells->seed_plates pretreatment Pre-treat with This compound seed_plates->pretreatment induce_stress Induce Neurotoxicity (e.g., H₂O₂ or LPS) pretreatment->induce_stress viability Cell Viability (MTT, LDH) induce_stress->viability apoptosis Apoptosis (Annexin V/PI) induce_stress->apoptosis ros ROS Measurement (DCFH-DA) induce_stress->ros inflammation Inflammation (ELISA for TNF-α, IL-6) induce_stress->inflammation analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis inflammation->analysis end End analysis->end

Caption: Experimental Workflow.

Discussion

The presented protocols provide a robust framework for the in vitro evaluation of this compound as a potential neuroprotective agent. The expected results, as illustrated in the data tables, would demonstrate a dose-dependent protective effect of this compound against oxidative stress-induced neuronal cell death. This would be evidenced by increased cell viability (MTT assay) and decreased cytotoxicity (LDH assay).

Furthermore, the anti-apoptotic assay is anticipated to show a reduction in the percentage of apoptotic cells following treatment with this compound. The compound is also expected to significantly lower intracellular ROS levels, confirming its antioxidant activity. In the context of neuroinflammation, this compound is predicted to suppress the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated microglial cells.

Collectively, positive results from these assays would strongly support the hypothesis that this compound possesses neuroprotective properties, likely mediated through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. These findings would warrant further investigation, including in vivo studies, to validate its therapeutic potential for neurodegenerative diseases.

References

Application Notes and Protocols: Cell Viability Assay for Methylophiopogonone B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B (MOB) is a homoisoflavonoid compound that has garnered interest for its potential anti-tumor properties. Preliminary studies suggest that MOB and its analogs can suppress cancer cell viability and induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. This document provides a detailed protocol for assessing the cell viability of cancer cell lines treated with this compound, utilizing the widely accepted CCK-8 and MTT assays. Additionally, it presents a summary of hypothetical inhibitory concentration (IC50) data and illustrates the potential molecular pathways involved.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.

Cell LineCancer TypeAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7Breast CancerCCK-84825.5
A549Lung CancerCCK-84832.8
HCT116Colon CancerMTT4818.2
HepG2Liver CancerMTT4821.7

Experimental Protocols

Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

The CCK-8 assay is a colorimetric method used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in a complete culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO) and a blank control group (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.[1][2][3]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[1][2][5]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Asample - Ablank) / (Acontrol - Ablank)] x 100 Where:

      • Asample is the absorbance of the wells treated with this compound.

      • Acontrol is the absorbance of the vehicle control wells.

      • Ablank is the absorbance of the blank control wells.

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Viability Assay using MTT

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • PBS

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CCK-8 protocol.

  • MTT Assay:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

    • Follow step 4 from the CCK-8 protocol to calculate cell viability and determine the IC50 value.

Visualizations

Signaling Pathway of this compound in Cancer Cells

G cluster_0 This compound Action cluster_1 Cellular Response MOB This compound NADPH_Oxidase NADPH Oxidase MOB->NADPH_Oxidase modulates PI3K_Akt PI3K/Akt Pathway MOB->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway MOB->MAPK_ERK inhibits Cell_Cycle Cell Cycle Arrest (G2/M Phase) MOB->Cell_Cycle ROS ↑ Reactive Oxygen Species (ROS) Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 NADPH_Oxidase->ROS PI3K_Akt->Bcl2 MAPK_ERK->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle->Apoptosis

Caption: Potential signaling pathway of this compound in cancer cells.

Experimental Workflow for Cell Viability Assay

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_mob Treat with this compound (various concentrations) incubate_24h->treat_mob incubate_treatment Incubate for 24/48/72h treat_mob->incubate_treatment add_reagent Add CCK-8 or MTT Reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Calculate Cell Viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for determining cell viability using CCK-8 or MTT assay.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Methylophiophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylophiopogonone B (MO-B) is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus. This compound has garnered significant interest for its potential therapeutic properties, including its antioxidant activities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. The assessment of the antioxidant capacity of compounds like this compound is a critical step in understanding its mechanism of action and evaluating its potential as a therapeutic agent.

These application notes provide a comprehensive overview of both in vitro chemical assays and cell-based assays to thoroughly characterize the antioxidant potential of this compound. The protocols are designed to be detailed and accessible for researchers in relevant fields.

Data Presentation

The antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize the quantitative data from published studies, providing a comparative overview of its efficacy in different chemical and cellular systems.

Table 1: In Vitro Antioxidant Activity of this compound

AssayMethod PrincipleResult (Trolox Equivalents - μmol TE/g)Reference
DPPH Radical ScavengingElectron/Hydrogen Atom Transfer30.96 ± 0.26[1][2]
ABTS Radical ScavengingElectron/Hydrogen Atom Transfer45.54 ± 0.24[1][2]
Ferric Reducing Antioxidant Power (FRAP)Electron Transfer38.95 ± 0.59[1][2]

Note: Data represents the mean ± standard deviation.

Table 2: Cellular Antioxidant Activity of this compound in H₂O₂-Stressed Human Umbilical Vein Endothelial Cells (HUVECs)

Cellular ParameterMethodEffect of this compoundReference
Reactive Oxygen Species (ROS) LevelsDCFH-DA AssaySignificantly reduced ROS levels
Malondialdehyde (MDA) ProductionThiobarbituric Acid Reactive Substances (TBARS) AssayInhibited the production of MDA
Superoxide Dismutase (SOD) ActivitySOD Assay KitEnhanced SOD activity

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the specific laboratory conditions.

In Vitro Antioxidant Capacity Assays

These assays are fundamental for the initial screening of the antioxidant potential of a compound.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • This compound stock solution (in a suitable solvent like DMSO or ethanol)

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Trolox (for standard curve)

  • Procedure:

    • Prepare a series of dilutions of this compound and Trolox in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The results can be expressed as IC₅₀ (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Reagents:

    • This compound stock solution

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Trolox (for standard curve)

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and Trolox.

    • In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample dilution or standard.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and express the results as IC₅₀ or Trolox equivalents.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents:

    • This compound stock solution

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • FeSO₄·7H₂O (for standard curve)

  • Procedure:

    • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.

    • Prepare a series of dilutions of this compound and FeSO₄.

    • In a 96-well plate, add 280 µL of the FRAP working solution to 20 µL of each sample dilution or standard.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is expressed as ferrous iron equivalents (µM Fe(II)) by comparing the absorbance of the sample with that of the FeSO₄ standard curve.

Cellular Antioxidant Activity Assays

These assays provide a more biologically relevant assessment of a compound's antioxidant potential by measuring its effects within a cellular context.

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines.

  • Reagents:

    • This compound

    • DCFH-DA (10 mM stock in DMSO)

    • Hydrogen peroxide (H₂O₂) or another ROS inducer

    • Cell culture medium

    • PBS

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress by adding a ROS inducer (e.g., 500 µM H₂O₂) for a specified time (e.g., 1 hour).

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Principle: MDA is a major product of lipid peroxidation and is used as an indicator of oxidative damage. The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink colored complex that can be measured spectrophotometrically at 532 nm.

  • Reagents:

    • Cell lysate from treated cells

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

    • MDA standard

  • Procedure:

    • Culture and treat cells with this compound and an oxidative stressor as described in the ROS assay.

    • Harvest and lyse the cells.

    • To the cell lysate, add TBA, TCA, and BHT.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

  • Principle: SOD is a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide. SOD activity can be measured using commercially available kits, which are often based on the inhibition of a reaction that produces a colored product by the superoxide anion.

  • Reagents:

    • Cell lysate from treated cells

    • Commercially available SOD assay kit (e.g., based on WST-1 or NBT reduction)

  • Procedure:

    • Culture and treat cells with this compound and an oxidative stressor.

    • Prepare cell lysates according to the kit's instructions.

    • Perform the SOD activity assay following the manufacturer's protocol.

    • Measure the absorbance at the specified wavelength.

    • Calculate the SOD activity based on the inhibition rate of the colorimetric reaction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis DPPH DPPH Assay IC50 IC₅₀ / Trolox Equivalents DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 CellCulture Cell Culture (e.g., HUVECs) Treatment Treatment with MO-B & H₂O₂ Induction CellCulture->Treatment ROS ROS Measurement (DCFH-DA) Treatment->ROS MDA MDA Assay (TBARS) Treatment->MDA SOD SOD Activity Assay Treatment->SOD CellularData Cellular Antioxidant Parameter Quantification ROS->CellularData MDA->CellularData SOD->CellularData Methylophiopogonone_B This compound Methylophiopogonone_B->DPPH Test Compound Methylophiopogonone_B->ABTS Test Compound Methylophiopogonone_B->FRAP Test Compound

Caption: Experimental workflow for assessing the antioxidant capacity of this compound.

Signaling Pathways

NADPH_Oxidase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol p22phox p22phox NADPH_Oxidase NADPH Oxidase Complex gp91phox gp91phox Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide p47phox p47phox p47phox->NADPH_Oxidase Activation p67phox p67phox p67phox->NADPH_Oxidase Activation p40phox p40phox p40phox->NADPH_Oxidase Activation Rac Rac Rac->NADPH_Oxidase Activation NADPH NADPH NADPH->NADPH_Oxidase O2 O₂ O2->NADPH_Oxidase ROS Increased ROS Superoxide->ROS Methylophiopogonone_B This compound Methylophiopogonone_B->p22phox Inhibits Expression

Caption: MO-B inhibits NADPH oxidase by downregulating p22phox expression.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Methylophiopogonone_B This compound (Potential Modulator) Methylophiopogonone_B->Keap1 Potential Inhibition

Caption: Potential modulation of the Nrf2-Keap1 pathway by this compound.

References

Formulation of Methylophiopogonone B for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylophiopogonone B (MOB) is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. It has garnered research interest for its potential therapeutic properties, including antioxidative effects. The effective in vivo administration of MOB is crucial for preclinical studies to evaluate its efficacy and safety. However, its hydrophobic nature presents a challenge for formulation. This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration, focusing on a common solvent-based approach. It also outlines key experimental protocols for formulation preparation and suggests potential signaling pathways for further investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a stable and effective formulation.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₅--INVALID-LINK--
Molecular Weight 326.34 g/mol --INVALID-LINK--
Solubility DMSO: 25 mg/mL (76.61 mM) (requires sonication)--INVALID-LINK--
In Vivo Formulation ≥ 1.25 mg/mL in a 10% DMSO in Corn oil solution--INVALID-LINK--
Storage Stock solution: -80°C (6 months); -20°C (1 month)--INVALID-LINK--

Formulation Protocol for In Vivo Administration

This protocol describes the preparation of a solvent-based formulation of this compound suitable for in vivo studies, such as intraperitoneal (i.p.) or oral (p.o.) administration in animal models.

Materials and Equipment
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Analytical balance

Protocol

Step 1: Preparation of Stock Solution (25 mg/mL in DMSO)

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Under sterile conditions, transfer the powder to a sterile, light-protected container.

  • Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the mixture thoroughly.

  • Place the container in an ultrasonic bath and sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.

Step 2: Preparation of Working Solution (e.g., 1.25 mg/mL in 10% DMSO/Corn Oil)

  • Thaw a single aliquot of the 25 mg/mL MOB stock solution at room temperature.

  • In a sterile, light-protected tube, add 9 parts of sterile corn oil.

  • To the corn oil, add 1 part of the 25 mg/mL MOB stock solution in DMSO. For example, to prepare 1 mL of working solution, add 100 µL of the stock solution to 900 µL of corn oil.

  • Vortex the mixture vigorously until a homogenous and clear solution is obtained. The final concentration of DMSO in this formulation is 10%.

  • Prepare the working solution fresh before each administration to ensure stability and prevent precipitation.

Note: The final concentration of the working solution can be adjusted based on the required dosage for the specific animal model and study design. However, it is crucial to ensure that the concentration of DMSO remains at a non-toxic level for the animals.

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for developing and validating a formulation for in vivo studies.

G cluster_0 Pre-formulation Studies cluster_1 Formulation Preparation cluster_2 Formulation Characterization cluster_3 In Vivo Studies a Physicochemical Characterization (Solubility, Stability) b Selection of Excipients (e.g., DMSO, Corn Oil) a->b c Preparation of Stock Solution b->c d Preparation of Working Solution c->d e Visual Inspection (Clarity, Precipitation) d->e f Short-term Stability Assessment e->f g Dose Calculation and Administration f->g h Pharmacokinetic (PK) Analysis g->h i Pharmacodynamic (PD) / Efficacy Studies g->i

Caption: Workflow for the development and evaluation of a this compound formulation for in vivo administration.

Potential Signaling Pathways of this compound

While research on the specific molecular mechanisms of this compound is ongoing, its known antioxidant properties suggest potential interactions with key signaling pathways involved in cellular stress responses and inflammation. One study has shown that MOB protects human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced apoptosis by modulating the NADPH oxidase pathway.

NADPH Oxidase Pathway

This compound has been shown to exert protective effects against oxidative stress-induced apoptosis through the NADPH oxidase pathway.

G cluster_0 Oxidative Stress cluster_1 Cellular Response cluster_2 Intervention H2O2 H₂O₂ NADPH_Oxidase NADPH Oxidase H2O2->NADPH_Oxidase ROS Increased ROS NADPH_Oxidase->ROS Apoptosis Apoptosis ROS->Apoptosis MOB This compound MOB->NADPH_Oxidase Inhibits

Caption: Proposed mechanism of this compound in protecting against H₂O₂-induced apoptosis via the NADPH oxidase pathway.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the activities of other flavonoids, MOB may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This remains a hypothesis pending further experimental validation.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Intervention LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes MOB This compound MOB->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The formulation protocol provided in this document offers a reliable method for the in vivo administration of the hydrophobic compound this compound. The use of a DMSO and corn oil-based vehicle allows for adequate solubilization and delivery for preclinical research. Further investigation into the specific molecular targets and signaling pathways modulated by MOB will be crucial to fully elucidate its therapeutic potential. The proposed experimental workflow and hypothesized signaling pathways provide a framework for future studies in this area. Researchers should always adhere to institutional guidelines for animal welfare and conduct appropriate vehicle control studies to ensure the validity of their findings.

Troubleshooting & Optimization

Troubleshooting Methylophiopogonone B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methylophiopogonone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a homoisoflavonoid compound.[1] It is known to possess antioxidant properties, including the ability to scavenge hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂) in vitro.[1][2] Like many flavonoids, it is being investigated for a variety of potential therapeutic properties, including anti-inflammatory effects.

Q2: What is the solubility of this compound in common solvents?

SolventSolubilityNotes
DMSO 25 mg/mL (76.61 mM)Ultrasonic assistance may be required.[1]
Ethanol Sparingly solubleQuantitative data not available. Generally, less polar flavonoids have better solubility in alcohols than in water.[3]
Methanol Sparingly solubleQuantitative data not available. Miscible with water and many organic solvents.[4]
PBS (pH 7.4) Poorly solubleExpected to have very low solubility due to its hydrophobic nature.

Q3: My this compound is precipitating in my cell culture medium. What can I do?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue.[5][6] This is often due to the final concentration of the organic solvent (like DMSO) being too low to maintain solubility. Here are several troubleshooting steps:

  • Optimize the final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is as high as your cells can tolerate without toxicity, typically not exceeding 0.5%.[2]

  • Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, create an intermediate dilution in a small volume of pre-warmed media first. Then, add this intermediate dilution to the final volume.[1]

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature shifts can cause precipitation.[5]

  • Enhance mixing: Add the compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1]

  • Consider co-solvents: In some cases, using a co-solvent like PEG400 or Tween 80 in your formulation can improve solubility. However, their compatibility and potential toxicity to your specific cell line must be validated.

  • Check for media component interactions: Components in complex cell culture media, such as salts and proteins, can contribute to compound precipitation.[5] You can test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the primary issue.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Precipitation

This guide provides a step-by-step workflow to identify and resolve precipitation issues with this compound in your in vitro assays.

G A Precipitation Observed B Check Final DMSO Concentration A->B C Is DMSO < 0.5%? B->C D Increase DMSO to Tolerable Limit C->D No E Implement Stepwise Dilution C->E Yes D->E F Pre-warm Media to 37°C E->F G Improve Mixing (Vortexing) F->G H Problem Solved? G->H I Proceed with Experiment H->I Yes J Consider Co-solvents or Alternative Media H->J No K Test in Simpler Buffer (PBS) J->K

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously. If necessary, use an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1] Gentle warming to 37°C can also aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For storage at -20°C, it is recommended to use within one month; for -80°C, within six months.[1][2]

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate

This protocol helps determine the maximum soluble concentration of this compound in your specific experimental buffer or medium.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound in DMSO B Dispense Diluted Compound into 96-well Plate A->B C Add Assay Buffer/Medium to Each Well B->C D Incubate at Room Temp (e.g., 1-2 hours) C->D E Measure Light Scattering (Nephelometry) or Absorbance (600-700 nm) D->E F Plot Scattering/Absorbance vs. Concentration E->F G Determine Kinetic Solubility (Concentration before significant increase) F->G

Workflow for a 96-well plate kinetic solubility assay.

Detailed Steps:

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.

  • Add Buffer: To each well containing the serially diluted compound, add a fixed volume of your test buffer (e.g., PBS) or cell culture medium to achieve the final desired compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for any potential precipitation to occur.

  • Measurement:

    • Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Absorbance: Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance indicates turbidity due to precipitation.

  • Data Analysis: Plot the light scattering units or absorbance against the compound concentration. The highest concentration at which there is no significant increase in scattering or absorbance compared to the vehicle control is considered the kinetic solubility under those conditions.

Signaling Pathways

This compound, as a flavonoid, is suggested to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. One of the primary pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Proposed Mechanism of NF-κB Inhibition by this compound

While the exact molecular interactions of this compound are still under investigation, flavonoids commonly inhibit the NF-κB pathway at several key points. The following diagram illustrates the likely mechanism of action.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates MOB This compound MOB->IKK Inhibits (Potential) MOB->NFkB_nuc Inhibits Translocation (Potential) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes

Proposed inhibitory action of this compound on the NF-κB pathway.

Explanation of the Pathway:

  • Activation: Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[7]

  • Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer.[8]

  • Nuclear Translocation: The freed NF-κB dimer then translocates from the cytoplasm into the nucleus.[8]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.[9]

Potential Inhibition by this compound:

  • IKK Inhibition: Some flavonoids have been shown to directly or indirectly inhibit the activity of the IKK complex, thereby preventing the initial phosphorylation of IκBα.

  • Inhibition of p65 Translocation: Other flavonoids can interfere with the nuclear translocation of the p65 subunit of NF-κB, preventing it from reaching its target genes in the nucleus.[10]

Further research is required to determine the precise inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Methylophiopogonone B from related compounds found in sources such as Ophiopogon japonicus.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A typical starting point for the analysis of this compound and other homoisoflavonoids is reversed-phase HPLC. A common setup includes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like 0.3% aqueous acetic acid or 0.05% formic acid.[1] Detection is commonly performed at a wavelength of approximately 296 nm, which is near the maximum absorbance for many homoisoflavonoids.[1][2][3]

Q2: Which compounds are commonly found alongside this compound in Ophiopogon japonicus extracts?

Extracts of Ophiopogon japonicus are complex mixtures containing various classes of compounds. Besides this compound, you can expect to find other homoisoflavonoids such as Methylophiopogonone A and 6-aldehydo-isoophiopogonanone A. Additionally, a significant portion of the extract consists of steroidal saponins, which can sometimes interfere with the analysis of homoisoflavonoids.[1][2]

Q3: How can I improve the resolution between this compound and its closely related isomers or analogues?

Improving the resolution between structurally similar compounds like homoisoflavonoids often requires careful optimization of the HPLC method. Key parameters to adjust include:

  • Mobile Phase Composition: Fine-tuning the ratio of acetonitrile to water can significantly impact selectivity. Trying different organic modifiers, such as methanol, can also alter the elution profile.

  • Mobile Phase pH: The addition of a small amount of acid (e.g., acetic acid, formic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and better separation.[1][4][5]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

  • Gradient Elution: Employing a shallow gradient elution program around the solvent composition where the compounds of interest elute can significantly improve separation.

Q4: What are the potential degradation products of this compound that I should be aware of?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, forced degradation studies on flavonoids, in general, suggest that they can be susceptible to degradation under certain conditions. Potential degradation can be induced by:

  • Hydrolysis: Acidic or basic conditions can lead to the cleavage of glycosidic bonds if the flavonoid is glycosylated, or potentially alter the core structure.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products.

  • Photolysis: Exposure to UV light can cause degradation.

  • Thermal Stress: High temperatures can lead to thermal decomposition.

When developing a stability-indicating method, it is crucial to perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate them from the parent compound.[6][7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution or Co-elution of Peaks

Symptoms:

  • Peaks for this compound and other related compounds (e.g., Methylophiopogonone A) are not baseline separated.

  • A single broad peak is observed where multiple compounds are expected.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust the organic-to-aqueous ratio: A small change in the percentage of acetonitrile or methanol can significantly alter selectivity. 2. Try a different organic modifier: If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can change interactions with the stationary phase.
Incorrect Mobile Phase pH Modify the pH: For homoisoflavonoids, adding a small amount of acid (e.g., 0.1-0.5% acetic acid or formic acid) can improve peak shape and resolution by suppressing the ionization of phenolic groups.[1][4][5]
Suboptimal Column Temperature Optimize the temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to see if resolution improves.
Gradient Slope is Too Steep Use a shallower gradient: If using a gradient method, decrease the rate of change of the organic solvent concentration over time. This gives the compounds more time to interact with the stationary phase, potentially improving separation.
Inadequate Stationary Phase Select a different column: While C18 columns are a good starting point, a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column) may offer different selectivity for aromatic compounds.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Peak Resolution check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase adjust_ratio Adjust Organic:Aqueous Ratio check_mobile_phase->adjust_ratio No check_ph Is the mobile phase pH appropriate? check_mobile_phase->check_ph Yes change_modifier Switch Organic Modifier (ACN <=> MeOH) adjust_ratio->change_modifier end_good Resolution Improved adjust_ratio->end_good If resolved change_modifier->check_ph change_modifier->end_good If resolved add_acid Add/Adjust Acid Modifier (e.g., Formic Acid) check_ph->add_acid No check_gradient Is the gradient slope too steep? check_ph->check_gradient Yes add_acid->check_gradient add_acid->end_good If resolved shallow_gradient Implement a Shallower Gradient check_gradient->shallow_gradient Yes check_column Is the column providing sufficient selectivity? check_gradient->check_column No shallow_gradient->check_column shallow_gradient->end_good If resolved change_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column No check_column->end_good Yes end_bad Resolution Still Poor change_column->end_bad Peak_Tailing_Workflow start Peak Tailing Observed is_overloaded Is the column overloaded? start->is_overloaded reduce_concentration Reduce Sample Concentration is_overloaded->reduce_concentration Yes is_ph_appropriate Is mobile phase pH optimal? is_overloaded->is_ph_appropriate No reduce_concentration->is_ph_appropriate If not improved end_good Peak Shape Improved reduce_concentration->end_good If improved adjust_ph Adjust pH (2 units from pKa) is_ph_appropriate->adjust_ph No secondary_interactions Are there secondary interactions? is_ph_appropriate->secondary_interactions Yes adjust_ph->secondary_interactions If not improved adjust_ph->end_good If improved add_modifier Add Acidic Modifier to Mobile Phase secondary_interactions->add_modifier Yes is_column_bad Is the column contaminated or old? secondary_interactions->is_column_bad No add_modifier->is_column_bad If not improved add_modifier->end_good If improved flush_column Flush the Column is_column_bad->flush_column Yes end_bad Still Tailing is_column_bad->end_bad No replace_column Replace the Column flush_column->replace_column If not improved flush_column->end_good If improved replace_column->end_bad

Caption: A decision tree for troubleshooting asymmetric HPLC peaks.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Ophiopogon japonicus Extract

This protocol provides a general method for the quantitative analysis of this compound.

1. Materials and Reagents:

  • HPLC grade acetonitrile and water

  • Formic acid or acetic acid (HPLC grade)

  • This compound reference standard

  • Ophiopogon japonicus extract

2. Instrumentation:

  • HPLC system with a UV-Vis or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.3% Acetic Acid B: Acetonitrile
Gradient Program 0-20 min, 30-50% B; 20-30 min, 50-70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 296 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh a suitable amount of Ophiopogon japonicus extract.

  • Dissolve the extract in methanol or a solvent similar in composition to the initial mobile phase.

  • Use sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

6. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and the specificity of the HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid sample or a solution of the sample at an elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified time.

3. Analysis:

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • Ensure that the degradation product peaks are well-resolved from the main peak.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Forced Degradation Study prepare_stock Prepare Stock Solution of this compound start->prepare_stock stress_conditions Apply Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress (UV) stress_conditions->photo hplc_analysis Analyze Stressed Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis compare_chromatograms Compare with Control hplc_analysis->compare_chromatograms evaluate_results Evaluate Peak Purity and Resolution compare_chromatograms->evaluate_results end Stability-Indicating Method Confirmed evaluate_results->end

Caption: A general workflow for conducting a forced degradation study.

References

Improving yield in the chemical synthesis of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Methylophiopogonone B.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: this compound is a homoisoflavonoid. A common and effective strategy for the synthesis of homoisoflavonoids involves a multi-step process. This process typically begins with the synthesis of a chalcone intermediate, followed by its conversion to the chromanone core, and subsequent modifications to achieve the final structure of this compound.

Q2: What are the most critical steps in the synthesis of this compound that affect the overall yield?

A2: The most critical steps are typically the Claisen-Schmidt condensation for the formation of the chalcone intermediate and the subsequent intramolecular cyclization to form the chromanone ring. Optimizing the reaction conditions, including the choice of base, solvent, and temperature, at these stages is crucial for maximizing the yield.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, during the Claisen-Schmidt condensation, self-condensation of the acetophenone starting material can occur, leading to undesired byproducts. In the subsequent steps, incomplete cyclization or the formation of isomeric byproducts can also reduce the yield of the desired this compound. Careful control of reaction parameters and purification at each step are essential to minimize these side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Chalcone Formation (Claisen-Schmidt Condensation)

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Base The choice of base is critical. While NaOH or KOH are commonly used, consider using stronger bases like sodium methoxide or potassium tert-butoxide for less reactive substrates. The concentration of the base should also be optimized.
Poor Solvent Choice The reaction is typically carried out in a protic solvent like ethanol or methanol. Ensure the solvent is anhydrous if using moisture-sensitive bases. In some cases, aprotic solvents like THF or DMF might offer better results.
Suboptimal Temperature The reaction is usually run at room temperature. If the reaction is slow, gentle heating (40-50 °C) might improve the rate. However, higher temperatures can promote side reactions. Conversely, for highly reactive substrates, cooling the reaction to 0-5 °C can improve selectivity.
Incorrect Stoichiometry Ensure the molar ratio of the aldehyde to the acetophenone is appropriate. A slight excess of the aldehyde is sometimes used to drive the reaction to completion.
Problem 2: Inefficient Cyclization to the Chromanone Core

Possible Causes & Solutions

CauseRecommended Solution
Weak Acid Catalyst The cyclization of the chalcone to the chromanone is often acid-catalyzed. If using a weak acid like acetic acid, consider stronger acids such as sulfuric acid or hydrochloric acid in a suitable solvent.
Reversibility of the Reaction The equilibrium may not favor the product. Running the reaction at a higher temperature or removing water as it is formed (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the chromanone product.
Steric Hindrance If the chalcone intermediate has bulky substituents, cyclization can be sterically hindered. In such cases, longer reaction times or more forceful conditions (higher temperature, stronger acid) may be necessary.
Side Product Formation Undesired polymerization or degradation of the chalcone can occur under harsh acidic conditions. Monitor the reaction closely and optimize the acid concentration and reaction time to minimize these side reactions.

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation to form the chalcone precursor to this compound.

  • Materials:

    • 2'-hydroxy-4',6'-dimethoxy-3'-methylacetophenone (1.0 eq)

    • 4-hydroxybenzaldehyde (1.1 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve 2'-hydroxy-4',6'-dimethoxy-3'-methylacetophenone and 4-hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization to the Homoisoflavanone Core

This protocol outlines the intramolecular cyclization of the chalcone to form the homoisoflavanone skeleton.

  • Materials:

    • Chalcone intermediate from Protocol 1 (1.0 eq)

    • Sodium acetate (3.0 eq)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the purified chalcone in ethanol in a round-bottom flask.

    • Add sodium acetate to the solution.

    • Reflux the mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_cyclization Step 2: Chromanone Formation cluster_final Step 3: Final Modification start Starting Materials: - Acetophenone Derivative - Benzaldehyde Derivative reagents1 Reagents: - Base (e.g., NaOH) - Solvent (e.g., Ethanol) reaction1 Claisen-Schmidt Condensation start->reaction1 reagents1->reaction1 purification1 Purification: - Extraction - Column Chromatography reaction1->purification1 product1 Chalcone Intermediate purification1->product1 reagents2 Reagents: - Acid or Base Catalyst - Solvent reaction2 Intramolecular Cyclization product1->reaction2 reagents2->reaction2 purification2 Purification: - Recrystallization or - Column Chromatography reaction2->purification2 product2 Homoisoflavanone Core purification2->product2 reaction3 Further Functionalization (e.g., demethylation, etc.) product2->reaction3 product3 This compound reaction3->product3

Caption: Synthetic workflow for this compound.

logical_relationship problem Low Final Yield cause1 Poor Chalcone Yield problem->cause1 cause2 Inefficient Cyclization problem->cause2 cause3 Purification Losses problem->cause3 subcause1a Suboptimal Base/Solvent cause1->subcause1a subcause1b Side Reactions cause1->subcause1b subcause2a Weak Catalyst cause2->subcause2a subcause2b Unfavorable Equilibrium cause2->subcause2b solution3 Optimize Purification Technique cause3->solution3 solution1a Optimize Reaction Conditions (Base, Solvent, Temp.) subcause1a->solution1a solution1b Monitor Reaction Closely (TLC) subcause1b->solution1b solution2a Use Stronger Catalyst subcause2a->solution2a solution2b Remove Water (Dean-Stark) subcause2b->solution2b

Caption: Troubleshooting logic for low yield synthesis.

Stability of Methylophiopogonone B in DMSO solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Methylophiopogonone B in DMSO solution over time. The following information is based on general best practices for compound storage and handling, as specific stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in anhydrous DMSO. It is advisable to create a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental system. Ensure the compound is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (a few days), solutions may be kept at 4°C, but this should be validated for your specific experimental needs.

Q3: How long can I expect a this compound solution in DMSO to be stable?

Q4: I observed precipitation in my this compound stock solution after pulling it from the freezer. What should I do?

A4: Precipitation upon thawing can occur. First, ensure the solution is brought to room temperature and then try to redissolve the compound by vortexing or sonicating the vial. If the precipitate does not dissolve, it may indicate that the compound has degraded or that the concentration is too high for the storage conditions. In such cases, it is recommended to prepare a fresh stock solution.

Q5: Can I store my working solutions of this compound (diluted in media or buffer) for later use?

A5: It is generally not recommended to store working solutions of compounds diluted in aqueous buffers or cell culture media for extended periods. The stability of this compound in aqueous solutions is likely to be significantly lower than in DMSO. Always prepare fresh working solutions from your DMSO stock for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of this compound in the stock solution.Prepare a fresh stock solution of this compound. Perform a stability study on your stock solutions to determine their shelf-life under your storage conditions.
Loss of compound activity over time. Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Exposure of the stock solution to light.Store stock solutions in amber vials or vials wrapped in foil to protect from light.
Contamination of the stock solution with water.Use anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption.
Precipitation of the compound when diluting into aqueous buffer or media. Low aqueous solubility of this compound.Decrease the final concentration of this compound in the working solution. Increase the percentage of DMSO in the final working solution (ensure it is not toxic to your cells). Consider using a co-solvent if compatible with your experimental system.

Data on General Compound Stability in DMSO

While specific data for this compound is not available, the following tables summarize findings from studies on the stability of large compound libraries in DMSO, which can serve as a general guide.

Table 1: Projected Compound Integrity Loss Over 4 Years Under Different Storage Conditions [1]

Storage ConditionProjected Integrity Loss
-20°C under Argon12%
-20°C under Ambient Atmosphere21%
+15°C under Argon58%

Table 2: Impact of Freeze-Thaw Cycles

Studies have shown that repeated freeze-thaw cycles can lead to compound degradation. While a specific quantitative impact is compound-dependent, it is a known risk factor for instability. One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds when handled properly[2].

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system

  • Appropriate HPLC column and mobile phases

  • Amber vials

Methodology:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.

  • Storage: Aliquot the remaining stock solution into multiple amber vials and store them under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Preparation: Allow the aliquot to thaw completely to room temperature.

  • Analysis: Analyze the thawed aliquot by HPLC or LC-MS using the same method as the initial analysis.

  • Data Comparison: Compare the peak area or concentration of this compound at each time point to the initial (Time 0) measurement. A decrease in the peak area or concentration indicates degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare Fresh Stock (10 mM in DMSO) time_zero Time 0 Analysis (HPLC/LC-MS) prep_stock->time_zero Immediate Analysis storage_neg_20 Store at -20°C prep_stock->storage_neg_20 storage_4 Store at 4°C prep_stock->storage_4 storage_rt Store at RT prep_stock->storage_rt data_comp Data Comparison time_zero->data_comp time_points Time-Point Analysis (e.g., 1, 4, 12 weeks) time_points->data_comp storage_neg_20->time_points storage_4->time_points storage_rt->time_points

Caption: Workflow for assessing the stability of this compound in DMSO.

Troubleshooting_Inconsistent_Results cluster_investigation Investigation Path cluster_solution Solutions start Inconsistent Experimental Results check_age Is the stock solution old? start->check_age check_thaw Multiple freeze-thaw cycles? start->check_thaw check_storage Improper storage (light/temp)? start->check_storage sol_fresh Prepare Fresh Stock check_age->sol_fresh Yes sol_aliquot Aliquot New Stocks check_thaw->sol_aliquot Yes sol_store Store Properly (-20°C, dark) check_storage->sol_store Yes

References

Preventing degradation of Methylophiopogonone B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methylophiopogonone B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a homoisoflavonoid, a type of phenolic compound, primarily found in the roots of Ophiopogon japonicus. It is recognized for its potential therapeutic properties, including antioxidant activities.[1][2] Maintaining its structural integrity during extraction is crucial for ensuring the accuracy of research findings and the efficacy of potential pharmaceutical applications. Degradation can lead to a loss of biological activity and the formation of undesirable byproducts.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of flavonoids like this compound during extraction. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both strongly acidic and alkaline conditions can lead to the instability of flavonoids.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Enzymes: Endogenous enzymes released from the plant material can degrade the compound.

  • Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze degradation reactions.

Q3: What are the visible signs of this compound degradation in an extract?

While specific visual cues for this compound degradation are not extensively documented, general signs of flavonoid degradation include a change in the color of the extract, the formation of precipitates, or a decrease in the expected biological activity. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the peak area of the target compound.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. - Inefficient extraction solvent. - Degradation during extraction. - Suboptimal extraction parameters (time, temperature, solid-to-liquid ratio).- Use a chloroform/methanol (1:1, v/v) mixture, which has shown higher extraction efficiency for homoisoflavonoids from Ophiopogon japonicus.[1] - Implement protective measures against degradation (see below). - Optimize extraction time (e.g., around 60 minutes for ultrasonic-assisted extraction) and the liquid-to-solid ratio (e.g., 40 mL/g).[3]
Presence of unknown peaks in the chromatogram, suggesting degradation products. - Exposure to high temperatures. - Inappropriate pH of the extraction solvent. - Oxidation due to exposure to air. - Photodegradation from light exposure.- Maintain a low extraction temperature (e.g., room temperature or below). - Use a neutral or weakly acidic extraction solvent. - Degas solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Inconsistent extraction results between batches. - Variability in raw material. - Lack of standardized extraction protocol. - Inconsistent control over extraction parameters.- Ensure the plant material is from a consistent source and properly stored. - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the extraction. - Precisely control all extraction parameters, including temperature, time, solvent composition, and agitation.

Experimental Protocols

Optimized Extraction of Homoisoflavonoids from Ophiopogon japonicus

This protocol is based on methodologies that have shown good extraction efficiency for homoisoflavonoids, including this compound.

Materials:

  • Dried and powdered roots of Ophiopogon japonicus

  • Chloroform

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Weigh 2.0 g of the powdered plant material.

  • Add 80 mL of a chloroform/methanol (1:1, v/v) solvent mixture (liquid-to-solid ratio of 40 mL/g).[3]

  • Place the mixture in an ultrasonic bath and sonicate for 60 minutes at room temperature.[3]

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the dried extract in an amber vial at -20°C to prevent further degradation.

Forced Degradation Study Protocol

To understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

After exposure to each stress condition, the samples should be analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.

Data on Factors Affecting Flavonoid Stability

While specific quantitative data for this compound is limited, the following table summarizes general findings for flavonoid stability that can be applied as a starting point for optimizing extraction protocols.

Factor Condition General Effect on Flavonoid Stability Recommendation for this compound Extraction
Temperature High Temperature (>50°C)Increased degradation rate.Maintain low temperatures (room temperature or below).
pH Strongly Acidic (pH < 3)Can cause hydrolysis of glycosidic bonds (if applicable) and degradation of the flavonoid structure.Use neutral or weakly acidic extraction solvents.
pH Alkaline (pH > 8)Rapid degradation, especially in the presence of oxygen.Avoid alkaline conditions.
Light UV and Visible LightCan induce photodegradation, leading to the formation of various degradation products.Protect the extraction process from light using amber glassware or by working in a dark environment.
Oxygen Presence of AirPromotes oxidative degradation of the phenolic rings.Degas solvents and consider using an inert atmosphere (e.g., nitrogen sparging).
Metal Ions Cu²⁺, Fe³⁺, Zn²⁺Can catalyze oxidative degradation reactions.Use high-purity solvents and deionized water. Consider adding a chelating agent like EDTA in small amounts if metal ion contamination is suspected.
Additives Ascorbic AcidCan act as an antioxidant to protect flavonoids from oxidative degradation.Consider adding a low concentration of ascorbic acid to the extraction solvent.

Visualizations

Logical Workflow for Preventing Degradation

workflow Workflow for Minimizing this compound Degradation cluster_prep Preparation cluster_extraction Extraction cluster_protection Protective Measures cluster_post_extraction Post-Extraction start Start: High-Quality Plant Material prep_solvent Prepare Degassed Solvent (e.g., Chloroform:Methanol 1:1) start->prep_solvent extraction Perform Extraction (e.g., Ultrasonication) prep_solvent->extraction antioxidant Add Antioxidant (Optional) prep_solvent->antioxidant low_temp Low Temperature extraction->low_temp no_light Protect from Light extraction->no_light inert_atm Inert Atmosphere (Optional) extraction->inert_atm filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Low Temperature) filtration->concentration storage Store Extract at Low Temp in the Dark concentration->storage end end storage->end End: Stable Extract

Caption: A logical workflow outlining key steps and protective measures to minimize the degradation of this compound during the extraction process.

Signaling Pathway of Potential Degradation Factors

degradation_pathway Factors Leading to this compound Degradation cluster_factors Degradation Factors MB This compound (Stable) Degraded_MB Degradation Products MB->Degraded_MB Degradation Temp High Temperature Temp->Degraded_MB pH Extreme pH pH->Degraded_MB Light Light (UV) Light->Degraded_MB Oxygen Oxygen Oxygen->Degraded_MB Metal Metal Ions Metal->Degraded_MB

Caption: A diagram illustrating the primary environmental factors that can lead to the degradation of this compound.

References

Optimizing Cell Seeding Density for Methylophiopogonone B Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell seeding density in cytotoxicity assays involving Methylophiopogonone B.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for a this compound cytotoxicity assay?

A1: Optimizing cell seeding density is a critical step to ensure the reliability and reproducibility of cytotoxicity data.[1] Seeding too few cells can lead to insufficient signal and high variability, while seeding too many can result in nutrient depletion, waste accumulation, and altered cellular metabolism, all of which can confound the cytotoxic effects of this compound.[1] An optimal seeding density ensures that cells are in the exponential growth phase during the assay, providing a consistent and measurable response to the compound.

Q2: What are the key factors to consider when determining the initial seeding density for my cell line?

A2: Several factors influence the optimal seeding density:

  • Cell Type and Size: Different cell lines have varying sizes and growth rates.[2] Faster-growing cells typically require a lower initial seeding density compared to slower-growing cells.[2]

  • Duration of the Assay: For longer incubation periods with this compound, a lower initial seeding density is recommended to prevent overgrowth and ensure cells remain in the exponential growth phase throughout the experiment.

  • Plate Format: The surface area of the well in the microplate (e.g., 96-well, 24-well) will dictate the absolute number of cells to be seeded.

  • Assay Type: The specific cytotoxicity assay being used (e.g., MTT, XTT, LDH) may have different optimal cell number ranges for a linear response.

Q3: How do I perform a cell seeding density optimization experiment?

A3: A common method is to perform a growth kinetics experiment:

  • Seed a range of cell densities in a 96-well plate (e.g., from 1,000 to 100,000 cells/well).[1]

  • At regular time intervals (e.g., 24, 48, 72 hours), measure cell viability using your chosen assay (e.g., MTT).

  • Plot the absorbance (or other readout) against the initial cell number for each time point.

  • The optimal seeding density will be within the linear range of this curve for your desired assay duration, ensuring that the cells are in a state of logarithmic growth.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. Consider using a multichannel pipette for better consistency.
"Edge effect" due to evaporation in outer wells.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Bubbles in the wells.Be careful not to introduce bubbles when dispensing cell suspension or reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip.[3]
Low Signal or Absorbance Insufficient number of viable cells.Increase the initial cell seeding density. Ensure the cell line is healthy and has high viability before seeding.
Sub-optimal incubation time with the assay reagent.Optimize the incubation time for your specific cell line and assay.
High Background Signal Contamination (e.g., mycoplasma, bacteria, yeast).Regularly test cell cultures for contamination. Discard any contaminated cultures and use aseptic techniques.
Components in the media or this compound preparation are interfering with the assay.Run appropriate controls, including media-only blanks and wells with the compound but no cells, to determine the source of the background signal.
Unexpected IC50 Values for this compound Cell density is too high or too low.Re-optimize the cell seeding density. High cell densities can sometimes lead to an underestimation of cytotoxicity.
The compound may have low solubility or stability in the culture medium.Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and then dilute it in the culture medium to the final working concentrations. Ensure the final solvent concentration is low and consistent across all wells, including controls.

Experimental Protocols

Protocol: Optimization of Cell Seeding Density for an MTT Assay

This protocol outlines the steps to determine the optimal cell seeding density for a given cell line to be used in a this compound cytotoxicity study.

  • Cell Preparation:

    • Culture the desired cell line in appropriate media and conditions until it reaches 70-80% confluency.

    • Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in fresh culture medium to create a single-cell suspension.

  • Seeding the Plate:

    • Prepare a serial dilution of the cell suspension to achieve a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, 40,000, and 80,000 cells/mL).

    • Seed 100 µL of each cell suspension into multiple wells of a 96-well plate. Include wells with media only as a blank control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • At different time points (e.g., 24, 48, and 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Mix gently on a plate shaker until the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the mean absorbance versus the initial number of cells seeded for each time point.

    • Select a seeding density from the linear portion of the curve that corresponds to your intended assay duration. This density should provide a robust signal without reaching a plateau (indicating overgrowth).

Data Presentation: Example of Seeding Density Optimization

The following table illustrates hypothetical data from a seeding density optimization experiment for a generic cancer cell line over 48 hours.

Seeding Density (cells/well)Mean Absorbance (570 nm) at 24h (± SD)Mean Absorbance (570 nm) at 48h (± SD)
2,5000.25 ± 0.030.45 ± 0.04
5,0000.48 ± 0.050.85 ± 0.07
10,0000.92 ± 0.081.55 ± 0.12
20,0001.65 ± 0.142.10 ± 0.18 (Plateau)
40,0001.95 ± 0.17 (Plateau)2.15 ± 0.20 (Plateau)

Based on this data, a seeding density of 5,000 to 10,000 cells/well would be optimal for a 48-hour cytotoxicity assay, as it falls within the linear growth range.

Visualizations

Experimental Workflow for Optimizing Cell Seeding Density

G cluster_prep Cell Preparation cluster_seeding Seeding and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cells to 70-80% Confluency start->culture harvest Harvest and Count Cells culture->harvest suspend Create Single-Cell Suspension harvest->suspend serial_dilute Prepare Serial Dilutions of Cells suspend->serial_dilute seed_plate Seed 96-Well Plate serial_dilute->seed_plate incubate Incubate at 37°C, 5% CO2 seed_plate->incubate add_mtt Add MTT Reagent at 24, 48, 72h incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_plate Read Absorbance at 570 nm add_solvent->read_plate plot_data Plot Absorbance vs. Cell Number read_plate->plot_data determine_optimal Determine Optimal Seeding Density plot_data->determine_optimal end End determine_optimal->end

Caption: Workflow for optimizing cell seeding density for cytotoxicity assays.

Hypothetical Signaling Pathway Modulation by this compound

While the precise signaling pathways affected by this compound are a subject of ongoing research, many natural compounds exert their cytotoxic effects by modulating key pathways involved in cell survival and apoptosis. This diagram illustrates a hypothetical mechanism where this compound could induce apoptosis.

G cluster_pathway Hypothetical Apoptosis Induction Pathway MethylB This compound PI3K PI3K MethylB->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Overcoming Poor Bioavailability of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Methylophiopogonone B (MOPB) in animal studies. The following information is based on established strategies for improving the oral absorption of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My in vivo animal study shows very low plasma concentrations of this compound after oral administration. What are the likely causes?

A1: Low oral bioavailability of MOPB is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption. Other contributing factors could include first-pass metabolism in the gut wall and liver, and potential efflux by transporters like P-glycoprotein.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of MOPB?

A2: For lipophilic compounds like MOPB, several lipid-based and nanoparticle formulation strategies have proven effective for other poorly soluble drugs and are highly recommended for investigation. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.[1][2][3][4]

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and offering controlled release and improved uptake.[5][6][7]

  • Phospholipid Complexes: Formation of a complex between MOPB and phospholipids can significantly improve its lipophilicity and ability to permeate the intestinal membrane.[8][9][10][11]

Q3: How do I choose between SEDDS, SLNs, and phospholipid complexes for my MOPB formulation?

A3: The choice of formulation depends on several factors, including the specific physicochemical properties of MOPB, the desired release profile, and the experimental capabilities.

  • SEDDS are often a good starting point due to their relative ease of preparation and potential for significant bioavailability enhancement.[2][4]

  • SLNs are suitable if you require controlled release or want to protect MOPB from enzymatic degradation in the GI tract.[5][6]

  • Phospholipid complexes are a strong option if initial experiments suggest that membrane permeability is a major limiting factor.[8][10]

A preliminary screening of MOPB solubility in various lipids and surfactants can help guide the selection of the most appropriate strategy.

Troubleshooting Guides

Issue 1: Low Drug Loading in the Formulation

Problem: You are unable to achieve a therapeutically relevant concentration of MOPB in your chosen formulation (SEDDS, SLN, or phospholipid complex).

Troubleshooting Steps:

  • Solubility Screening: Conduct a thorough solubility study of MOPB in a wider range of oils, surfactants, and co-surfactants (for SEDDS), or different solid lipids (for SLNs).

  • Optimize Ratios: Systematically vary the ratios of the components in your formulation. For example, in SEDDS, construct a pseudo-ternary phase diagram to identify the region with the best self-emulsification and drug solubility.

  • Co-solvents: For SEDDS, consider the addition of a co-solvent like ethanol, propylene glycol, or Transcutol® to improve drug solubility in the lipid base.

  • Phospholipid Complex Stoichiometry: For phospholipid complexes, investigate different molar ratios of MOPB to phospholipid to find the optimal complexation efficiency.

Issue 2: Poor In Vivo Performance Despite Good In Vitro Characteristics

Problem: Your MOPB formulation shows good in vitro characteristics (e.g., small particle size, rapid dissolution), but the in vivo pharmacokinetic study in rats still shows low bioavailability.

Troubleshooting Steps:

  • Re-evaluate Formulation Stability: Assess the stability of your formulation in simulated gastric and intestinal fluids. Premature drug precipitation in the GI tract is a common cause of poor in vivo performance.

  • Consider GI Degradation: Investigate the potential for enzymatic degradation of MOPB or the formulation components in the gut.

  • Investigate Efflux Transporters: MOPB might be a substrate for efflux transporters like P-glycoprotein. Consider co-administration with a known P-gp inhibitor (e.g., verapamil, piperine) in a pilot study to assess the impact on absorption.

  • Animal Model Considerations: Ensure the animal model is appropriate. Factors such as GI transit time and metabolic differences between species can influence bioavailability.[12]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical pharmacokinetic data in rats to illustrate the potential improvements in MOPB bioavailability that could be achieved with different formulation strategies. This data is for illustrative purposes and should be experimentally verified.

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
MOPB Suspension5085 ± 152.0 ± 0.5450 ± 90100 (Reference)
MOPB-SEDDS50450 ± 701.0 ± 0.32475 ± 450~550
MOPB-SLN50320 ± 601.5 ± 0.52925 ± 510~650
MOPB-Phospholipid Complex50510 ± 850.75 ± 0.22700 ± 480~600

Data are presented as mean ± standard deviation (n=6 rats per group).

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (MOPB-SEDDS)

Objective: To prepare a SEDDS formulation of MOPB to improve its oral bioavailability.

Materials:

  • This compound (MOPB)

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol® 90)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Methodology:

  • Solubility Screening: Determine the solubility of MOPB in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each ratio, titrate the oil phase with the surfactant/co-surfactant mixture and observe the formation of a clear, isotropic mixture.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsifying region identified in the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the desired amount of MOPB to the mixture.

    • Gently heat (e.g., 40°C) and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the MOPB-SEDDS formulation with water (1:100) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-emulsification Time: Add the formulation to a beaker of water with gentle stirring and record the time taken to form a homogenous emulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the MOPB formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • MOPB formulation (e.g., MOPB-SEDDS)

  • MOPB suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Intravenous MOPB solution (for absolute bioavailability determination)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week before the study.

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into groups (e.g., MOPB suspension, MOPB-SEDDS, intravenous MOPB).

    • Administer the formulations orally by gavage at a specified dose. For the intravenous group, administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into heparinized tubes and centrifuge to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Plasma Sample Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.

    • Chromatography: Use a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for MOPB can be monitored. A suitable internal standard should be used.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

    • Determine the relative bioavailability of the formulation compared to the suspension using the formula: (AUC_formulation / AUC_suspension) * 100.

Visualizations

Experimental Workflow for Enhancing MOPB Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Lipids) formulation Formulation Preparation (SEDDS, SLN, Phospholipid Complex) solubility->formulation characterization In Vitro Characterization (Particle Size, Dissolution) formulation->characterization dosing Animal Dosing (Rats, Oral Gavage) characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis pk_analysis->formulation Feedback for Re-formulation

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of MOPB.

Potential Anti-inflammatory Signaling Pathway for MOPB

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription MOPB This compound MOPB->IKK Inhibition MOPB->NFkB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by MOPB.

Troubleshooting Logic for Poor In Vivo Performance

G start Poor In Vivo Bioavailability check_stability Assess Stability in Simulated GI Fluids start->check_stability precipitates Drug Precipitates check_stability->precipitates Yes stable Formulation is Stable check_stability->stable No reformulate Action: Re-formulate (e.g., add precipitation inhibitor) precipitates->reformulate check_efflux Investigate P-gp Efflux (Co-administration with inhibitor) stable->check_efflux efflux_inhibited Bioavailability Increases check_efflux->efflux_inhibited Yes no_change No Change in Bioavailability check_efflux->no_change No conclusion_efflux Conclusion: MOPB is a P-gp Substrate efflux_inhibited->conclusion_efflux conclusion_other Conclusion: Other factors (e.g., metabolism) are dominant no_change->conclusion_other

Caption: Decision tree for troubleshooting poor in vivo performance of MOPB formulations.

References

Troubleshooting inconsistent results in Methylophiopogonone B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methylophiopogonone B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this promising homoisoflavonoid. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may lead to inconsistent results in experiments with this compound.

Q1: I'm observing high variability in my cell viability assay results. What could be the cause?

A1: Inconsistent results in cell viability assays (e.g., MTT, XTT) can stem from several factors related to the compound's properties and handling, as well as general cell culture practices.

  • Compound Solubility and Stability:

    • Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture medium.[1][2] Precipitation of the compound in the culture medium will lead to inaccurate concentrations and high variability. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium immediately before use. Ultrasonic agitation can aid in dissolution.[1]

    • Stability in Media: The stability of flavonoids in cell culture media can be influenced by pH, light, and temperature.[3] Prepare fresh dilutions for each experiment and avoid prolonged storage of the compound in aqueous solutions. Protect solutions from light.

  • Cell Culture Practices:

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[4][5] Over-confluent or unhealthy cells will respond differently to treatment. Perform a cell viability count before seeding.

    • Edge Effects: To minimize "edge effects" in multi-well plates, where wells on the perimeter of the plate behave differently, consider not using the outer wells for experimental conditions or ensure proper humidity control in the incubator.[4]

  • Experimental Workflow:

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors. Use calibrated pipettes and appropriate techniques.

    • Incubation Time: Ensure consistent incubation times across all plates and experiments.

Q2: My Western blot results for signaling pathway proteins (e.g., p-ERK, p-Akt) are inconsistent after this compound treatment. How can I troubleshoot this?

A2: Inconsistent Western blot results can be due to issues with sample preparation, the blotting procedure itself, or the timing of your experiment.

  • Timing of Stimulation and Lysis: The activation of signaling pathways like MAPK and PI3K/Akt is often transient.[6] Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after this compound treatment.

  • Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Ensure complete cell lysis and accurate protein quantification.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your antibodies to determine the optimal concentration.

  • Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Q3: I'm having trouble reproducing the anti-inflammatory effects of this compound in my in vitro model.

A3: The anti-inflammatory effects of this compound are often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

  • Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS) is critical. Use a concentration that induces a robust but not maximal inflammatory response, allowing for the detection of inhibitory effects.

  • Compound Concentration: Ensure you are using a concentration range of this compound that is not cytotoxic to your cells, as cytotoxicity can be misinterpreted as an anti-inflammatory effect. Always run a parallel cytotoxicity assay.

  • Pre-incubation Time: The timing of compound addition relative to the inflammatory stimulus can be crucial. Consider pre-incubating the cells with this compound for a period before adding the stimulus to allow for potential uptake and interaction with cellular targets.

Q4: What are the best practices for storing this compound to ensure its stability and activity?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Powder Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[7]

  • In Solvent: For long-term storage, dissolve this compound in a suitable solvent like DMSO at a high concentration and store in aliquots at -80°C.[7] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize some of the reported in vitro activities of this compound and related compounds. Note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

CompoundAssayCell LineIC50 (µg/mL)
Desmethylisoophiopogonone BNO ProductionRAW 264.714.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneNO ProductionRAW 264.710.9 ± 0.8

Data from: Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC - NIH

Table 2: Cytotoxic Activity of Podophyllotoxin (a compound with similar structural motifs) in HCT116 cells

Treatment DurationIC50 (µM)
48 hours0.23

Data from: Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC - PubMed Central

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.1% (v/v) to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for assessing the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. After seeding, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a control group with cells and medium only, a group with cells and LPS only, and groups with cells, LPS, and different concentrations of the compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Western Blot for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated proteins in key signaling pathways.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the optimal time determined in a time-course experiment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To detect the total protein, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-ERK1/2) and a loading control (e.g., anti-GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound This compound Stock Preparation (DMSO) Treatment Cell Treatment (Dose-Response & Time-Course) Compound->Treatment Cells Cell Culture (e.g., Macrophages, Neurons) Cells->Treatment Viability Cell Viability Assay (MTT, XTT) Treatment->Viability AntiInflam Anti-inflammatory Assay (Griess, ELISA) Treatment->AntiInflam Signaling Signaling Pathway Analysis (Western Blot, Reporter Assay) Treatment->Signaling Data Data Acquisition & Analysis Viability->Data AntiInflam->Data Signaling->Data Conclusion Conclusion & Further Studies Data->Conclusion

A general experimental workflow for investigating this compound.

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF MethylB This compound MethylB->MAPK Inhibition Genes Inflammatory Gene Expression TF->Genes

This compound's potential inhibition of the MAPK signaling pathway.

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) IkB->NFkB_complex Degradation NFkB NF-κB (p65/p50) (Active) NFkB_complex->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation MethylB This compound MethylB->IKK Inhibition Genes Inflammatory Gene Expression NFkB_nuc->Genes

Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effects Cell Survival, Proliferation, Metabolism Downstream->Effects MethylB This compound MethylB->Akt Modulation

References

Technical Support Center: Enhancing the Solubility of Methylophiopogonone B with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the aqueous solubility of Methylophiopogonone B through complexation with cyclodextrins.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of forming this compound-cyclodextrin inclusion complexes.

Issue 1: Low Solubility Enhancement of this compound

Potential Cause Troubleshooting Step Rationale
Inappropriate Cyclodextrin Type Screen different cyclodextrin derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (M-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD).[1][2]The size of the cyclodextrin cavity and its chemical modifications significantly impact the stability and solubility of the inclusion complex.[1][3] Derivatives of natural cyclodextrins often exhibit enhanced aqueous solubility and complexation capacity.[2]
Incorrect Molar Ratio Perform a phase solubility study to determine the optimal molar ratio of this compound to cyclodextrin.[4][5] The most common stoichiometry is 1:1, but other ratios are possible.[3]The stoichiometry of the complex dictates the efficiency of encapsulation and subsequent solubility enhancement. Phase solubility studies reveal the molar ratio at which the highest solubility is achieved.[5]
Inefficient Complexation Method Experiment with different preparation methods such as kneading, co-evaporation, freeze-drying, or microwave irradiation.[6][7]The chosen method can influence the degree of complex formation. For thermolabile compounds, methods like freeze-drying may be preferable.[7] Kneading is a cost-effective method, while co-evaporation can be very efficient.[6]
pH of the Medium Investigate the effect of pH on the complexation. The solubility of both this compound and the cyclodextrin can be pH-dependent.[8]The ionization state of the guest molecule (this compound) and the host (cyclodextrin) can affect the stability of the inclusion complex.[8]

Issue 2: Difficulty in Characterizing the Inclusion Complex

Potential Cause Troubleshooting Step Rationale
Overlapping Spectroscopic Signals Utilize a combination of characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR).[9][10][11]Each technique provides unique information about the complex. For instance, DSC can show the disappearance of the melting point of the drug, indicating amorphization upon complexation.[12] XRPD can confirm the change from a crystalline to an amorphous state.[4] 1H NMR can show chemical shifts of protons within the cyclodextrin cavity upon inclusion of the guest molecule.[13]
Inconclusive Evidence of Complex Formation Prepare a physical mixture of this compound and the cyclodextrin in the same molar ratio as the prepared complex and analyze it alongside the complex and individual components.[4][9]Comparing the analytical data of the inclusion complex with that of a simple physical mixture can help differentiate between a true inclusion complex and a simple mixture of the two components.[4]
Low Encapsulation Efficiency Optimize the preparation method by adjusting parameters such as solvent type, temperature, and reaction time.[14] Quantify the encapsulation efficiency using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after separating the free drug from the complex.[15]The efficiency of encapsulation is a critical parameter. Various factors during preparation can influence how much of the drug is successfully incorporated into the cyclodextrin cavity.[14][16]

Frequently Asked Questions (FAQs)

Q1: Which type of cyclodextrin is best for this compound?

A1: While there is no specific data for this compound, for poorly water-soluble drugs, derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD) are often more effective than natural β-cyclodextrin due to their higher aqueous solubility and enhanced ability to form inclusion complexes.[1][2] It is recommended to perform screening studies with different cyclodextrins to identify the most suitable one.

Q2: What is a phase solubility study and why is it important?

A2: A phase solubility study is a fundamental experiment used to determine the stoichiometry of the drug-cyclodextrin complex and its stability constant (Kc).[4][5] In this study, an excess amount of the drug is added to aqueous solutions of increasing cyclodextrin concentrations. The mixtures are equilibrated, and the concentration of the dissolved drug is measured. The resulting plot of drug solubility versus cyclodextrin concentration provides insights into the nature of the complex (e.g., 1:1 or 1:2) and its stability.[5][17] This information is crucial for optimizing the formulation.

Q3: How can I confirm that I have successfully formed an inclusion complex?

A3: Confirmation of inclusion complex formation requires a multi-faceted characterization approach. Key techniques include:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound suggests its inclusion within the cyclodextrin cavity.[12]

  • X-ray Powder Diffraction (XRPD): A change from a crystalline pattern (sharp peaks) for the pure drug to a more amorphous pattern (diffuse peaks) for the complex indicates successful inclusion.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound, such as shifts or disappearance of peaks, can indicate its interaction with the cyclodextrin.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on the inner surface of the cyclodextrin cavity (H3 and H5) are strong evidence of guest inclusion.[13]

Q4: What are the common methods for preparing this compound-cyclodextrin complexes?

A4: Several methods can be employed, each with its own advantages:

  • Kneading Method: A paste is formed by wetting the cyclodextrin with a small amount of water or a hydroalcoholic solution, and then the drug is incorporated by continuous mixing. The resulting paste is then dried and sieved.[6][7]

  • Co-evaporation/Solvent Evaporation: The drug and cyclodextrin are dissolved in suitable solvents, which are then mixed. The solvent is subsequently evaporated, leaving a solid complex.[6]

  • Co-precipitation: The cyclodextrin is dissolved in water, and a solution of the drug in an organic solvent is added. The complex precipitates out of the solution upon mixing or cooling.[6][7]

  • Freeze-Drying (Lyophilization): An aqueous solution containing both the drug and cyclodextrin is frozen and then subjected to a vacuum to sublimate the water, resulting in a porous, amorphous complex. This method is suitable for thermolabile compounds.[7]

Q5: How do I determine the encapsulation efficiency?

A5: To determine the encapsulation efficiency, the free (uncomplexed) drug must be separated from the complexed drug. This can be achieved by methods such as dialysis or centrifugation after dissolving the product in a solvent where the free drug has limited solubility. The amount of encapsulated drug is then quantified using an analytical technique like UV-Vis spectrophotometry or HPLC.[15] The encapsulation efficiency is calculated as the ratio of the amount of encapsulated drug to the total amount of drug used in the preparation, expressed as a percentage.

Experimental Protocols

Phase Solubility Study Protocol
  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).[18]

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[18]

  • After equilibration, filter the solutions through a 0.45 µm membrane filter to remove the undissolved drug.

  • Analyze the filtrate to determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Plot the solubility of this compound (y-axis) against the cyclodextrin concentration (x-axis).

  • Determine the type of phase solubility diagram (e.g., A-type or B-type) and calculate the stability constant (Kc).[17]

Preparation of Inclusion Complex by Kneading Method
  • Accurately weigh the calculated amounts of this compound and cyclodextrin based on the desired molar ratio (e.g., 1:1).

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.

  • Gradually add the this compound to the paste and knead thoroughly for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

  • Store the prepared complex in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Select Cyclodextrin & Molar Ratio method Choose Preparation Method (Kneading, Co-evaporation, etc.) start->method complex Prepare Inclusion Complex method->complex dsc DSC complex->dsc xrd XRPD complex->xrd ftir FTIR complex->ftir nmr NMR complex->nmr solubility Solubility Study complex->solubility dissolution Dissolution Testing complex->dissolution efficiency Encapsulation Efficiency complex->efficiency

Caption: Experimental workflow for preparing and evaluating this compound-cyclodextrin complexes.

inclusion_mechanism cluster_cd Cyclodextrin cluster_guest This compound cluster_complex Inclusion Complex cd Hydrophilic Exterior cavity Hydrophobic Cavity complex Enhanced Aqueous Solubility cavity->complex Results in guest Poorly Water-Soluble guest->cavity Complexation

Caption: Mechanism of solubility enhancement of this compound by cyclodextrin inclusion.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Methylophiopogonone B and Methylophiopogonone A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature reveals distinct bioactivity profiles for two closely related homoisoflavonoids, Methylophiopogonone B (MOPB) and Methylophiopogonone A (MOPA), both primarily isolated from the roots of Ophiopogon japonicus. This comparison guide synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing researchers, scientists, and drug development professionals with a concise overview of their therapeutic potential.

Key Findings at a Glance:

  • Antioxidant Activity: this compound demonstrates superior antioxidant capabilities compared to Methylophiopogonone A.

  • Enzyme Inhibition: Methylophiopogonone A is a more potent inhibitor of tyrosinase, an enzyme involved in melanin production.

  • Anticancer Efficacy: Both compounds exhibit cytotoxic effects against human ovarian cancer cells, with this compound showing slightly greater potency.

  • Anti-inflammatory Potential: While direct comparative studies are limited, existing data on related homoisoflavonoids suggest both compounds likely possess anti-inflammatory properties through the modulation of key signaling pathways.

Quantitative Bioactivity Comparison

The following tables summarize the key quantitative data from comparative and individual studies on this compound and Methylophiopogonone A.

Bioactivity This compound (MOPB) Methylophiopogonone A (MOPA) Reference
Antioxidant Activity (DPPH Scavenging) Higher ActivityLower Activity[1]
Tyrosinase Inhibition (IC₅₀) (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹(10.87 ± 0.25) × 10⁻⁵ mol L⁻¹[2]
Anticancer Activity (IC₅₀ against A2780 human ovarian cancer cells) 2.61 µM3.23 µM[3]

Note: A lower IC₅₀ value indicates greater potency.

Detailed Bioactivity Analysis

Antioxidant Activity

A study directly comparing the antioxidant activities of MOPA and MOPB found that MOPB exhibited the highest antioxidant ability among the tested homoisoflavonoids from Ophiopogon japonicus.[1] This was determined using various in-vitro assays, including the DPPH radical scavenging method. The superior antioxidant potential of MOPB suggests its promise as a natural agent to combat oxidative stress-related conditions.

Enzyme Inhibitory Activity

In an investigation into the inhibitory effects on tyrosinase, both compounds demonstrated significant activity. However, MOPA was found to be a more potent inhibitor, with a lower half-maximal inhibitory concentration (IC₅₀) compared to MOPB.[2] This indicates that MOPA may have potential applications in the development of agents for hyperpigmentation disorders.

Anticancer Activity

A comparative study on the anticancer effects of various components from Ophiopogon japonicus against A2780 human ovarian cancer cells revealed that both MOPA and MOPB possess cytotoxic properties.[3] MOPB exhibited a slightly stronger cytotoxic effect with an IC₅₀ value of 2.61 µM, compared to 3.23 µM for MOPA.[3] This suggests that both molecules warrant further investigation as potential anticancer agents. Other studies on homoisoflavonoids isolated from Ophiopogon japonicus have also demonstrated potent cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cells, with some compounds showing IC₅₀ values in the sub-micromolar range.[4][5]

Anti-inflammatory Activity

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

The cytotoxic effects of Methylophiopogonone A and this compound on A2780 human ovarian cancer cells were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A2780 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Methylophiopogonone A and this compound for a specified duration.

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[3]

Determination of Anti-inflammatory Activity (Nitric Oxide Production Assay)

The anti-inflammatory activity of homoisoflavonoids was evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production was determined from the dose-response curve.[6]

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Anticancer_Activity_Workflow A A2780 Ovarian Cancer Cells B Seeding in 96-well plates A->B C Treatment with MOPA or MOPB B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Determination E->F

Anticancer Activity Experimental Workflow

Anti_inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS (Gene Expression) MAPK->iNOS NFkB->iNOS NO Nitric Oxide (Production) iNOS->NO MOPAB MOPA / MOPB MOPAB->MAPK inhibits MOPAB->NFkB inhibits

Hypothesized Anti-inflammatory Signaling Pathway

Conclusion

This compound and Methylophiopogonone A, while structurally similar, exhibit notable differences in their bioactivities. MOPB appears to be a more potent antioxidant and has slightly stronger anticancer effects against ovarian cancer cells in the studied model. Conversely, MOPA is a more effective inhibitor of the tyrosinase enzyme. The collective evidence strongly supports the potential of both compounds as valuable leads for the development of novel therapeutic agents. Further direct comparative studies, particularly in the area of anti-inflammatory mechanisms, are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on preclinical research. The bioactivities and therapeutic potential of these compounds in humans have not been established.

References

A Comparative Guide to Homoisoflavonoids as Tyrosinase Inhibitors: Spotlight on Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosinase inhibitory performance of Methylophiopogonone B against other homoisoflavonoids, supported by experimental data. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Homoisoflavonoids have emerged as a promising class of natural compounds with potent tyrosinase inhibitory activity.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and other relevant homoisoflavonoids, along with the well-characterized inhibitor, kojic acid, for reference.

CompoundSource OrganismIC50 (µM)Type of Inhibition
This compound Ophiopogon japonicus18.76 ± 0.14Reversible Mixed
Methylophiopogonone AOphiopogon japonicus10.87 ± 0.25Reversible Mixed
Protosappanin ACaesalpinia sappanCompetitive
BrazilinCaesalpinia sappanMixed
Kojic Acid (Reference)Fungal Metabolite6.38 ± 0.37Competitive/Mixed

Note: The IC50 values and inhibition types can vary depending on the specific experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom, murine, human) and the substrate used (e.g., L-tyrosine, L-DOPA).

Analysis of Inhibitory Performance

This compound, isolated from Ophiopogon japonicus, demonstrates significant tyrosinase inhibitory activity with an IC50 value of 18.76 ± 0.14 µM[1]. It exhibits a reversible mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex[1].

In comparison, its structural analogue, Methylophiopogonone A, also from Ophiopogon japonicus, shows a slightly higher potency with an IC50 of 10.87 ± 0.25 µM and the same reversible mixed-inhibition mechanism[1]. Both compounds display a strong ability to inhibit tyrosinase.

Homoisoflavonoids from Caesalpinia sappan, such as protosappanin A and brazilin, are also known to inhibit tyrosinase. Protosappanin A acts as a competitive inhibitor, while brazilin exhibits a mixed-type inhibition[2]. Although specific IC50 values for these compounds were not consistently reported in the reviewed literature, their established inhibitory mechanisms highlight the potential of the homoisoflavonoid scaffold for tyrosinase inhibition.

Kojic acid, a widely used tyrosinase inhibitor in cosmetics, serves as a valuable benchmark. With an IC50 value of 6.38 ± 0.37 µM, it is a potent inhibitor[1]. While this compound is less potent than kojic acid in this specific study, its natural origin and distinct chemical structure make it a compelling candidate for further investigation and development.

Experimental Protocols

The following is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay, as compiled from various sources.

Materials and Reagents:

  • Mushroom tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-tyrosine as the substrate

  • Phosphate buffer (typically pH 6.8)

  • Test compounds (this compound and other homoisoflavonoids)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of the substrate (L-DOPA or L-tyrosine) in phosphate buffer.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of the phosphate buffer.

    • Add a defined volume of the test compound solution (or DMSO for the control).

    • Add the mushroom tyrosinase solution to each well.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically 475-490 nm for dopachrome formation) at time zero and then at regular intervals for a defined period (e.g., every minute for 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit of time) for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the tyrosinase inhibition pathway and a typical experimental workflow.

Tyrosinase_Inhibition_Pathway cluster_0 Melanin Synthesis Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Monophenolase activity L_DOPA L-DOPA L_DOPA->Tyrosinase Diphenolase activity Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Homoisoflavonoid Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: Tyrosinase catalyzes the conversion of tyrosine to melanin. Homoisoflavonoids inhibit this process.

Experimental_Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitors) plate Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep->plate pre_incubate Pre-incubate at Controlled Temperature plate->pre_incubate reaction Initiate Reaction with Substrate pre_incubate->reaction measure Measure Absorbance Over Time reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

In vivo validation of the anti-tumor effects of Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on In Vivo Anti-Tumor Effects of Methylophiopogonone B

As of November 18, 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the in vivo anti-tumor effects of this compound. Consequently, a comparative guide with supporting experimental data, as requested, cannot be generated at this time.

Initial and broadened searches for "in vivo anti-tumor effects of this compound," its mechanism of action, and general biological activities did not yield any specific studies on this particular compound. The scientific community has not published research detailing its efficacy in animal models, nor are there comparative studies against other anti-tumor agents.

Due to this absence of foundational data, the core requirements of the requested guide, including quantitative data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled. There is no available information to populate these sections in a scientifically accurate and objective manner.

Researchers, scientists, and drug development professionals interested in the potential anti-tumor properties of this compound should be aware that this appears to be an understudied area. Future research would be necessary to establish any in vivo efficacy and to elucidate the underlying mechanisms of action before any comparative analysis can be meaningfully conducted.

A Comparative Analysis of the Antioxidant Capacities of Methylophiopogonone B and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[SHANGHAI, CHINA] – In the landscape of antioxidant research, the quest for potent free-radical scavengers is paramount for the development of novel therapeutics targeting oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant capacities of two prominent compounds: Methylophiopogonone B, a homoisoflavonoid from the roots of Ophiopogon japonicus, and Quercetin, a widely studied flavonoid found in numerous plant sources. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative antioxidant potential supported by experimental data.

Quantitative Antioxidant Capacity

The antioxidant activities of this compound and Quercetin have been evaluated using various in vitro assays. The following tables summarize the available quantitative data from key studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable snapshot of their respective potencies.

Table 1: Antioxidant Capacity of this compound

AssayResult (μmol TE/g)Reference
DPPH30.96 ± 0.26[1]
ABTS45.54 ± 0.24[1]

TE: Trolox Equivalents

Table 2: Antioxidant Capacity of Quercetin

AssayIC50 ValueReference
DPPH4.60 ± 0.3 µM[2]
ABTS48.0 ± 4.4 µM[2]
DPPH19.17 µg/mL[3]
ABTS1.89 ± 0.33 µg/mL[4]

Lower IC50 values indicate higher antioxidant activity.

Based on the available data, this compound demonstrates significant antioxidant activity, as evidenced by its Trolox equivalent values in both DPPH and ABTS assays[1]. Quercetin is a well-established antioxidant with potent free radical scavenging activity, reflected in its low IC50 values across multiple studies[2][3][4]. A direct quantitative comparison is challenging due to the different units reported (Trolox equivalents vs. IC50). However, both compounds exhibit strong antioxidant potential in these standard assays.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure involves the following steps:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.1 mM).

  • Reaction mixture: The antioxidant compound (this compound or Quercetin) at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture.

  • IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess antioxidant activity. The protocol is as follows:

  • Generation of ABTS radical cation (ABTS•+): ABTS is reacted with an oxidizing agent, such as potassium persulfate, to generate the stable blue-green ABTS•+ chromophore. The solution is typically allowed to stand in the dark for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Reaction mixture: The antioxidant compound is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

  • Absorbance measurement: The decrease in absorbance is measured at the specified wavelength.

  • Calculation and IC50 determination: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways in Antioxidant Action

The antioxidant effects of phytochemicals are often mediated through complex cellular signaling pathways.

Quercetin: A Known Activator of the Keap1-Nrf2 Pathway

Quercetin is well-documented to exert its antioxidant effects, at least in part, through the activation of the Keap1-Nrf2 signaling pathway[5][6][7]. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or electrophilic compounds like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.

Furthermore, quercetin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway[5][8][9]. By suppressing NF-κB activation, quercetin can reduce the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of reactive oxygen and nitrogen species.

Quercetin_Signaling_Pathways cluster_0 Cytoplasm cluster_1 Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 disrupts IKK IKK Quercetin->IKK inhibits NFkB_nuc NF-κB (p65/p50) Quercetin->NFkB_nuc inhibits translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50->NFkB_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates

Figure 1. Antioxidant signaling pathways of Quercetin.
This compound: Potential Anti-inflammatory and Antioxidant Mechanisms

While direct evidence for the interaction of this compound with the Keap1-Nrf2 pathway is not yet available, studies on homoisoflavonoids from Ophiopogon japonicus suggest potent anti-inflammatory effects. These effects include the inhibition of nitric oxide (NO) production, which is often mediated by the inducible nitric oxide synthase (iNOS), and the reduction of cyclooxygenase-2 (COX-2) expression. The expression of both iNOS and COX-2 is regulated by the NF-κB transcription factor. Therefore, it is plausible that this compound exerts its antioxidant and anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory and pro-oxidant molecules.

MethylophiopogononeB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus MethylophiopogononeB This compound IKK IKK MethylophiopogononeB->IKK inhibits (putative) NFkB_nuc NF-κB (p65/p50) MethylophiopogononeB->NFkB_nuc inhibits translocation (putative) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50->NFkB_nuc translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates

Figure 2. Putative anti-inflammatory pathway of this compound.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of a compound using in vitro assays is depicted below.

Experimental_Workflow Compound Test Compound (this compound or Quercetin) Serial_Dilution Serial Dilution Compound->Serial_Dilution Reaction Reaction Incubation Serial_Dilution->Reaction Assay_Preparation Assay Preparation (DPPH or ABTS solution) Assay_Preparation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, or Trolox Equivalents) Measurement->Data_Analysis

Figure 3. General workflow for in vitro antioxidant assays.

Conclusion

Both this compound and Quercetin are potent antioxidants. Quercetin's antioxidant mechanisms are well-characterized, involving both direct radical scavenging and modulation of key signaling pathways like Keap1-Nrf2 and NF-κB. While quantitative data confirms the strong antioxidant potential of this compound, further research is needed to elucidate its precise molecular mechanisms of action, particularly its interaction with cellular antioxidant signaling pathways. The anti-inflammatory properties of related homoisoflavonoids suggest that inhibition of the NF-κB pathway is a likely mechanism contributing to its beneficial effects. This comparative guide serves as a valuable resource for researchers in the field of antioxidant and drug discovery, highlighting the potential of both compounds for further investigation.

References

Efficacy in Breast Cancer Cells: A Data-Driven Look at Doxorubicin in the Absence of Comparative Data for Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Methylophiopogonone B's (MDB) efficacy against breast cancer cells. As of November 2025, no peer-reviewed studies detailing its impact on cell viability, apoptosis, or cell cycle regulation in breast cancer cell lines are publicly available. Consequently, a direct comparative analysis between MDB and the well-established chemotherapeutic agent doxorubicin is not feasible.

This guide, therefore, pivots to provide an in-depth, data-centric overview of doxorubicin's action in breast cancer cells. This information is intended to serve as a robust point of reference for researchers, scientists, and drug development professionals, highlighting the established mechanisms and efficacy of a standard-of-care treatment while underscoring the unexplored potential of novel compounds like MDB.

Doxorubicin: A Pillar in Breast Cancer Chemotherapy

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer treatment for decades. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Quantitative Analysis of Doxorubicin's Efficacy

The following tables summarize key quantitative data on the efficacy of doxorubicin in common breast cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Exposure Time (h)Citation
MCF-7Luminal A (ER+, PR+, HER2-)1.2648[4]
MCF-7/Adr (Doxorubicin-Resistant)Luminal A (ER+, PR+, HER2-)13.648[4]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)Not specifiedNot specified
T-47DLuminal A (ER+, PR+, HER2-)Not specifiedNot specified
SK-BR-3HER2-positive (ER-, PR-, HER2+)Not specifiedNot specified

Note: Specific IC50 values for all cell lines were not consistently available across the reviewed literature, representing a common variability in reported experimental outcomes.

Table 2: Effects of Doxorubicin on Apoptosis and Cell Cycle in Breast Cancer Cells

Cell LineConcentration (µM)EffectExperimental AssayCitation
MCF-7/AdrHigh ConcentrationIncreased sub-G1 phase (apoptosis)Flow Cytometry[4]
MCF-7/AdrLow ConcentrationS phase arrestFlow Cytometry[4]
Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of doxorubicin.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of doxorubicin (or the compound of interest) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the drug for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Cells are treated with the drug, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).

Visualizing Doxorubicin's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by doxorubicin and a typical experimental workflow.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action in breast cancer cells.

Experimental_Workflow start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with Doxorubicin (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data

Caption: A standard workflow for evaluating the efficacy of anticancer compounds.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used therapeutic agent for breast cancer, with a well-characterized mechanism of action. The data presented here provides a baseline for its efficacy in vitro. The striking absence of data for this compound highlights a critical need for further research. Investigating the potential of novel natural compounds is essential for the development of new and improved cancer therapies. Future studies should focus on conducting comprehensive in vitro assays to determine the efficacy of MDB in various breast cancer cell lines, followed by mechanistic studies to elucidate its mode of action. Direct, head-to-head comparative studies with established drugs like doxorubicin will be crucial in determining its potential as a future therapeutic agent.

References

Validating the In Vivo Anti-inflammatory Mechanism of Methylophiopogonone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methylophiopogonone B (MOB) is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine for treating inflammatory ailments. Validating the anti-inflammatory efficacy of specific phytochemicals like MOB requires rigorous in vivo testing. This guide provides an objective comparison of the anti-inflammatory activity demonstrated by the extract of Ophiopogon japonicus against established anti-inflammatory agents. It details the common experimental models used for validation, presents available performance data, and outlines the underlying molecular mechanisms, offering a framework for researchers and drug development professionals to evaluate the therapeutic potential of MOB.

Comparative Analysis of Anti-inflammatory Activity In Vivo

While in vivo data for isolated this compound is not extensively documented in the available literature, studies on the aqueous extract of its source, Radix Ophiopogon japonicus (ROJ), have demonstrated significant anti-inflammatory effects. This activity is compared below with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and another well-researched anti-inflammatory phytochemical, Ellagic Acid.

Compound/ExtractAnimal ModelDosing & AdministrationKey Outcome MeasureEfficacy (% Inhibition / Effect)
Radix Ophiopogon japonicus (ROJ) Extract Carrageenan-induced Paw Edema (Mouse)25 & 50 mg/kg (Oral)Paw SwellingSignificant inhibition of edema[1][2][3]
Indomethacin Carrageenan-induced Paw Edema (Rat)10 mg/kg (Oral)Paw Edema Volume54% inhibition at 2, 3, and 4 hours[4]
Indomethacin Carrageenan-induced Paw Edema (Rat)5 mg/kg (Intraperitoneal)Paw Edema VolumeSignificant inhibition of edema[5][6]
Ellagic Acid Carrageenan-induced Paw Edema (Rat)1-30 mg/kg (Intraperitoneal)Paw Edema VolumeDose-dependent reduction; ED₅₀ = 8.41 mg/kg[5][6][7]
Ellagic Acid Carrageenan-induced Paw Edema (Rat)30 mg/kg (Intraperitoneal)TNF-α & IL-1β Levels in PawInhibition to 17% (TNF-α) and 36% (IL-1β) of carrageenan group[5]
Ellagic Acid Carrageenan-induced Paw Edema (Rat)10 & 30 mg/kg (Intraperitoneal)Serum Nitric Oxide (NO) LevelSignificant reduction[5]

Key Signaling Pathways in Inflammation

Inflammation is mediated by complex signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tissue damage from carrageenan, trigger these pathways, leading to the transcription of pro-inflammatory genes that produce cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other mediators of inflammation. Many phytochemicals exert their anti-inflammatory effects by inhibiting key steps in these pathways.

General inflammatory signaling via MAPK and NF-κB pathways. cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Transcription cluster_output Pro-inflammatory Mediators LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK IKK IKK Complex LPS->IKK Carrageenan Carrageenan Carrageenan->MAPKKK Carrageenan->IKK MAPKK MAPKK (e.g., MKK3/6, MEK) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription Gene Transcription MAPK->Transcription IkB p50/p65-IκBα (Inactive) IKK->IkB P IκBα NFkB p50/p65 (Active) IkB->NFkB IκBα Degradation NFkB->Transcription Cytokines Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Enzymes Enzymes (COX-2, iNOS) Transcription->Enzymes

Caption: General inflammatory signaling via MAPK and NF-κB pathways.

Experimental Protocols and Workflows

Standardized in vivo models are crucial for validating and comparing anti-inflammatory compounds. The carrageenan-induced paw edema model is a widely used assay for acute inflammation, while the LPS-induced systemic inflammation model is used to assess the impact on cytokine production.

Experimental Workflow: Carrageenan-Induced Paw Edema

Workflow for the carrageenan-induced paw edema assay. Acclimatize 1. Acclimatize Animals (e.g., Wistar Rats) Grouping 2. Grouping & Baseline Paw Measurement Acclimatize->Grouping Treatment 3. Administer Test Compound (e.g., MOB, Vehicle, Control) Grouping->Treatment Induction 4. Induce Inflammation (Subplantar Carrageenan Inj.) Treatment->Induction Measurement 5. Measure Paw Volume (Hourly for 5h) Induction->Measurement Analysis 6. Calculate % Inhibition & Statistical Analysis Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is synthesized from established methodologies for evaluating acute inflammation.[5][8][9]

  • Animals: Male Wistar rats (150–200 g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive different doses of the test compound (e.g., MOB or ROJ extract).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the right hind paw.

  • Measurement of Edema: Paw volume is measured at regular intervals after the carrageenan injection, typically every hour for 5 hours.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the effect of compounds on the systemic release of pro-inflammatory cytokines.[10][11][12][13]

  • Animals: Male mice (e.g., C57BL/6) or rats are used.

  • Grouping: Animals are divided into control, positive control (e.g., Dexamethasone), and test compound groups.

  • Administration: The test compound is typically administered 1-2 hours prior to the LPS challenge.

  • LPS Challenge: Animals are injected intraperitoneally (i.p.) with LPS at a dose ranging from 0.1 mg/kg to 5 mg/kg to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point post-LPS injection (commonly 2-4 hours, when cytokine levels peak), animals are euthanized, and blood is collected via cardiac puncture. Brain or other tissues can also be harvested.

  • Cytokine Analysis: Serum is separated from the blood. The concentrations of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using specific ELISA kits or multiplex assays.

  • Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-only control group to determine the percentage reduction.

Conclusion

The available in vivo evidence strongly supports the anti-inflammatory properties of extracts from Radix Ophiopogon japonicus. Studies demonstrate its ability to significantly inhibit edema in acute inflammatory models. The primary mechanism is likely the suppression of key inflammatory signaling pathways, NF-κB and MAPK, a mode of action shared by other effective anti-inflammatory phytochemicals like Ellagic Acid.

While this compound is a known bioactive constituent of this plant, further research is required to isolate and test it in vivo. Such studies would be essential to quantify its specific potency and contribution to the overall anti-inflammatory effect of the extract. The experimental frameworks and comparative data presented here provide a robust foundation for the future validation of this compound as a potential therapeutic agent for inflammatory diseases.

References

Cross-Validation of Homoisoflavonoid Activity in Diverse Cancer Cell Lines: A Comparative Analysis of 8-Formylophiopogonanone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the anti-cancer activity of 8-Formylophiopogonanone B (8-FOB), a homoisoflavonoid compound. It is important to note that the initial topic specified Methylophiopogonone B; however, publicly available research data for this specific compound is limited. Therefore, this guide focuses on the closely related and studied compound, 8-Formylophiopogonanone B, which has demonstrated significant cytotoxic effects across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology.

The data presented herein is a summary of in vitro studies investigating the impact of 8-FOB on cell viability, apoptosis, and the underlying signaling pathways. All quantitative data is presented in tabular format for clear comparison, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanism of action.

Data Presentation: Comparative Cytotoxicity of 8-Formylophiopogonanone B

The anti-proliferative effect of 8-Formylophiopogonanone B was evaluated across a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 hours of treatment. The results indicate a dose-dependent inhibitory effect on cell viability across all tested cell lines, with the most potent activity observed in nasopharyngeal carcinoma cells.[1]

Cell LineCancer TypeIC50 Value (µM) after 24h[1]
CNE-1Nasopharyngeal Carcinoma140.6
CNE-2Nasopharyngeal Carcinoma155.2
Neuro-2aNeuroblastoma181.9
MGC-803Gastric Cancer292.6
HeLaCervical Cancer333.9
SK-Hep1Liver Cancer250.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the referenced literature.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of 8-Formylophiopogonanone B or a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours at 37°C. Subsequently, the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Wound Healing Assay (Scratch Assay)

This is a straightforward method for studying cell migration in vitro.

  • Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment and Imaging: The cells were washed with PBS to remove debris and then incubated with a medium containing 8-Formylophiopogonanone B at a non-lethal concentration. Images of the scratch were captured at 0 and 24 hours post-treatment using an inverted microscope.

  • Data Analysis: The rate of cell migration was quantified by measuring the area of the wound at different time points and comparing the closure in treated cells to that in control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells were treated with different concentrations of 8-Formylophiopogonanone B for 24 hours.

  • Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, which was then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathway of 8-Formylophiopogonanone B-Induced Apoptosis

The primary mechanism of anti-cancer action for 8-Formylophiopogonanone B is the induction of apoptosis mediated by an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevated oxidative stress disrupts mitochondrial function and activates the intrinsic apoptotic pathway.

G cluster_0 cluster_1 Cellular Interior 8-FOB 8-FOB ROS ROS 8-FOB->ROS induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax_up Bax (pro-apoptotic) upregulation Mitochondrial_Dysfunction->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) downregulation Mitochondrial_Dysfunction->Bcl2_down Apoptosis Apoptosis Bax_up->Apoptosis promotes Bcl2_down->Apoptosis promotes

Caption: 8-FOB induces ROS, leading to apoptosis.

Experimental Workflow for Assessing Anti-Cancer Activity

The following diagram illustrates the general workflow used to evaluate the in vitro anti-cancer effects of a test compound like 8-Formylophiopogonanone B.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Results Cell_Culture Cancer Cell Line Culture Treatment Treatment with 8-FOB Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Wound_Healing Wound Healing Assay IC50->Wound_Healing Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot (Bax, Bcl-2) IC50->Western_Blot Migration_Inhibition Inhibition of Cell Migration Wound_Healing->Migration_Inhibition Apoptosis_Induction Induction of Apoptosis Apoptosis_Assay->Apoptosis_Induction Protein_Expression Modulation of Apoptotic Proteins Western_Blot->Protein_Expression

Caption: Workflow for in vitro anti-cancer evaluation.

References

In-depth Comparative Pharmacokinetic Analysis of Methylophiopogonone B and Its Derivatives Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the pharmacokinetic profiles of Methylophiopogonone B and its derivatives. Despite extensive searches, no publicly available experimental data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and bioavailability for these specific homoisoflavonoids could be located. This absence of foundational data precludes the creation of a detailed comparative analysis as initially requested.

Searches were broadened to include the parent compound, Methylophiopogonone A, the general class of ophiopogonones, and the broader category of homoisoflavonoids. While these searches yielded general information on the isolation, chemical structure, and various pharmacological activities of these compounds, they did not provide the specific quantitative pharmacokinetic data necessary for a comparative guide. The scientific community has focused more on the pharmacological effects and synthetic methodologies of homoisoflavonoids rather than their absorption, distribution, metabolism, and excretion (ADME) profiles.

For a compound to be developed into a viable therapeutic agent, a thorough understanding of its pharmacokinetic properties is crucial. Such studies are essential to determine appropriate dosage regimens, predict potential drug-drug interactions, and assess the overall safety and efficacy of a drug candidate. The current lack of data for this compound and its derivatives highlights a critical area for future research to unlock their therapeutic potential.

Experimental Protocols for Pharmacokinetic Studies

While specific experimental protocols for this compound were not found, a general methodology for conducting pharmacokinetic studies in animal models, typically rats or mice, is outlined below. This generalized protocol serves as a template for the kind of research that would be necessary to generate the missing data.

1. Animal Models and Dosing:

  • Healthy adult male and female Sprague-Dawley rats (200-250 g) are typically used.

  • Animals are fasted overnight with free access to water before drug administration.

  • The compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Cremophor EL).

  • For intravenous (IV) administration, the compound is administered via the tail vein at a specific dose (e.g., 5 mg/kg).

  • For oral (PO) administration, the compound is given by gavage at a higher dose (e.g., 20 mg/kg) to account for potential first-pass metabolism.

2. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of the compound and its potential metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The method involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Key parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Signaling Pathway Potentially Modulated by Related Compounds

While pharmacokinetic data is unavailable, research on other compounds from the Ophiopogon genus has shed light on their potential mechanisms of action. For instance, Ophiopogonin D, a steroidal glycoside also found in Ophiopogon japonicus, has been shown to modulate multiple oncogenic signaling pathways. A diagram illustrating the inhibitory effects of Ophiopogonin D on the NF-κB, PI3K/AKT, and AP-1 signaling pathways in cancer cells is presented below. It is important to note that it is currently unknown if this compound acts on these same pathways.

OphiopogoninD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor IKK IKK Cytokine_Receptor->IKK PI3K PI3K Cytokine_Receptor->PI3K AP1 AP-1 (c-Fos/c-Jun) Cytokine_Receptor->AP1 IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylation & Degradation NFkappaB_p65_p50 NF-κB (p65/p50) IkappaBalpha->NFkappaB_p65_p50 Nucleus_NFkappaB NF-κB NFkappaB_p65_p50->Nucleus_NFkappaB AKT AKT PI3K->AKT Activation Nucleus_AKT AKT AKT->Nucleus_AKT Nucleus_AP1 AP-1 AP1->Nucleus_AP1 OphiopogoninD Ophiopogonin D OphiopogoninD->IKK OphiopogoninD->AKT OphiopogoninD->AP1 Oncogenic_Genes Oncogenic Gene Expression Nucleus_NFkappaB->Oncogenic_Genes Nucleus_AKT->Oncogenic_Genes Nucleus_AP1->Oncogenic_Genes

Caption: Inhibition of oncogenic signaling pathways by Ophiopogonin D.

A Head-to-Head Comparison of the Neuroprotective Effects of Methylophiopogonanone A and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents to combat neurodegenerative diseases and acute brain injury, natural compounds have emerged as a promising frontier. Among these, resveratrol, a well-studied polyphenol, has garnered significant attention for its neuroprotective properties. More recently, homoisoflavonoids isolated from traditional medicinal herbs have entered the scientific arena. This guide provides a head-to-head comparison of the neuroprotective effects of the extensively researched resveratrol and Methylophiopogonanone A (MO-A), a homoisoflavonoid from the tuberous root of Ophiopogon japonicus.

Note: This comparison focuses on Methylophiopogonanone A due to the current lack of available scientific literature on the neuroprotective effects of Methylophiopogonone B. Given their structural similarity and shared plant origin, the findings on MO-A provide valuable insights into the potential of this class of compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vivo and in vitro studies, offering a direct comparison of the neuroprotective efficacy of Methylophiopogonanone A and resveratrol.

Table 1: In Vivo Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
ParameterMethylophiopogonanone A (MO-A)ResveratrolReference
Dosage 1.25, 2.50, 5.00 mg/kg (i.v.)20, 30 mg/kg (i.v.)[1][2]
Infarct Volume Reduction Reduced in a dose-dependent manner31.5 mm³ (30 mg/kg) vs. 43.8 mm³ (control)[1][2]
Neurological Deficit Score Significantly improved in a dose-dependent mannerDecreased from 2.75 to 1.67 (30 mg/kg)[1][2]
Brain Edema Reduced water contentReduced brain water content[1][2]
Table 2: In Vitro Neuroprotective Effects
ParameterMethylophiopogonanone A (MO-A)ResveratrolReference
Model Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in bEnd.3 cellsGlutamate-induced oxidative stress in HT22 cells; H₂O₂-induced oxidative stress in embryonic neural stem cells[1][3][4]
Cell Viability Increased cell viability after OGD/RProtected against glutamate-induced cell death and H₂O₂-induced toxicity[1][3][4]
ROS Production Inhibited ROS production in bEnd.3 cellsReduced mitochondrial oxidative stress[1][3]
MMP-9 Expression/Activity Suppressed MMP-9 expressionNot a primary reported mechanism in these models[1]
Tight Junction Protein Expression (Claudin-3, Claudin-5) Restored expressionNot a primary reported mechanism in these models[1]

Experimental Protocols

Methylophiopogonanone A: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male Sprague-Dawley rats are used.

  • MCAO Induction: An intraluminal filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specified duration (e.g., 2 hours), followed by reperfusion.

  • Drug Administration: MO-A is administered intravenously at doses of 1.25, 2.50, or 5.00 mg/kg at the onset of reperfusion.

  • Neurological Deficit Assessment: Neurological function is evaluated at 24 hours post-MCAO using a 5-point scoring system.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.

  • Brain Edema Assessment: Brain water content is measured by comparing the wet and dry weight of the brain tissue.

  • Western Blot Analysis: Brain tissue homogenates are used to determine the protein expression levels of MMP-9, claudin-3, and claudin-5.

Resveratrol: In Vitro Oxidative Stress Model
  • Cell Culture: Mouse hippocampal neuronal cells (HT22) or embryonic neural stem cells are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are exposed to glutamate (e.g., 5 mM) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Drug Treatment: Cells are pre-treated with various concentrations of resveratrol for a specified time before the addition of the oxidative stressor.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • Western Blot Analysis: Protein expression of key signaling molecules (e.g., components of the PI3K/Akt pathway, SOD2) is determined to elucidate the mechanism of action.[3]

Signaling Pathways and Mechanisms of Action

Methylophiopogonanone A: Protecting the Blood-Brain Barrier

The neuroprotective effects of MO-A in the context of cerebral ischemia/reperfusion injury appear to be strongly linked to the preservation of the blood-brain barrier (BBB) integrity.

MOA_Pathway Ischemia/Reperfusion Ischemia/Reperfusion ↑ ROS Production ↑ ROS Production Ischemia/Reperfusion->↑ ROS Production ↑ MMP-9 Expression ↑ MMP-9 Expression Ischemia/Reperfusion->↑ MMP-9 Expression ↓ Tight Junction Proteins (Claudin-3, Claudin-5) ↓ Tight Junction Proteins (Claudin-3, Claudin-5) ↑ MMP-9 Expression->↓ Tight Junction Proteins (Claudin-3, Claudin-5) ↑ Blood-Brain Barrier Permeability ↑ Blood-Brain Barrier Permeability ↓ Tight Junction Proteins (Claudin-3, Claudin-5)->↑ Blood-Brain Barrier Permeability Neuronal Damage Neuronal Damage ↑ Blood-Brain Barrier Permeability->Neuronal Damage MOA Methylophiopogonanone A MOA->↑ ROS Production MOA->↑ MMP-9 Expression

Methylophiopogonanone A Signaling Pathway

MO-A exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and suppressing the expression of matrix metalloproteinase-9 (MMP-9).[1] This, in turn, prevents the degradation of tight junction proteins, thereby maintaining the integrity of the BBB and reducing neuronal damage.[1]

Resveratrol: A Multi-Targeted Neuroprotective Agent

Resveratrol's neuroprotective mechanisms are multifaceted, involving the modulation of several key signaling pathways. One of the most prominent is the activation of Sirtuin-1 (SIRT1).

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates ↓ p53 Acetylation ↓ p53 Acetylation SIRT1->↓ p53 Acetylation ↓ NF-κB Activation ↓ NF-κB Activation SIRT1->↓ NF-κB Activation ↑ PGC-1α Deacetylation ↑ PGC-1α Deacetylation SIRT1->↑ PGC-1α Deacetylation ↓ Pro-apoptotic Gene Expression ↓ Pro-apoptotic Gene Expression ↓ p53 Acetylation->↓ Pro-apoptotic Gene Expression ↑ Neuronal Survival ↑ Neuronal Survival ↓ Pro-apoptotic Gene Expression->↑ Neuronal Survival ↓ Pro-inflammatory Cytokine Production ↓ Pro-inflammatory Cytokine Production ↓ NF-κB Activation->↓ Pro-inflammatory Cytokine Production ↓ Neuroinflammation ↓ Neuroinflammation ↓ Pro-inflammatory Cytokine Production->↓ Neuroinflammation ↑ Mitochondrial Biogenesis & Function ↑ Mitochondrial Biogenesis & Function ↑ PGC-1α Deacetylation->↑ Mitochondrial Biogenesis & Function ↑ Mitochondrial Biogenesis & Function->↑ Neuronal Survival

Resveratrol's SIRT1-Mediated Neuroprotective Pathway

By activating SIRT1, resveratrol can deacetylate and modulate the activity of various downstream targets.[1][5] This leads to the inhibition of apoptosis, reduction of neuroinflammation, and enhancement of mitochondrial function, all of which contribute to its potent neuroprotective effects.[1][6]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in a cerebral ischemia model.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model Animal Model (Rats) Animal Model (Rats) MCAO Surgery MCAO Surgery Animal Model (Rats)->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment Tissue Collection Tissue Collection Behavioral Assessment->Tissue Collection Histological Analysis (TTC) Histological Analysis (TTC) Tissue Collection->Histological Analysis (TTC) Biochemical Analysis (Western Blot) Biochemical Analysis (Western Blot) Tissue Collection->Biochemical Analysis (Western Blot) Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis (Western Blot)->Data Analysis & Interpretation Cell Culture (bEnd.3) Cell Culture (bEnd.3) OGD/R Induction OGD/R Induction Cell Culture (bEnd.3)->OGD/R Induction Drug Treatment Drug Treatment OGD/R Induction->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay ROS Measurement ROS Measurement Drug Treatment->ROS Measurement Protein Expression Analysis Protein Expression Analysis Drug Treatment->Protein Expression Analysis Protein Expression Analysis->Data Analysis & Interpretation

Experimental Workflow for Neuroprotection Studies

Conclusion

Both Methylophiopogonanone A and resveratrol demonstrate significant neuroprotective properties, albeit through different primary mechanisms. MO-A shows promise in protecting the brain from ischemic injury by preserving the integrity of the blood-brain barrier. Resveratrol, on the other hand, acts as a multi-targeted agent, influencing fundamental cellular processes like apoptosis, inflammation, and mitochondrial health, largely through the activation of SIRT1.

This head-to-head comparison highlights the distinct and complementary neuroprotective profiles of these two natural compounds. Further research into the therapeutic potential of homoisoflavonoids like Methylophiopogonanone A is warranted, and future studies could explore potential synergistic effects when combined with well-characterized neuroprotective agents like resveratrol. This comparative guide serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development, aiding in the informed selection and investigation of promising neuroprotective candidates.

References

Replicating Published Findings on the Biological Activity of Methylophiopogonone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Methylophiopogonone B with its structural analog, Methylophiopogonone A, based on published scientific literature. The data presented herein is intended to assist researchers in replicating and expanding upon these findings.

Comparative Analysis of Bioactivity

This compound, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has demonstrated notable antioxidant and anti-inflammatory properties.[1] This guide summarizes the quantitative data from studies evaluating these activities and provides detailed experimental protocols for replication.

Antioxidant Activity

A comparative study of the antioxidant capacities of Methylophiopogonone A (MOPA) and this compound (MOPB) was conducted using various in-vitro assays. The results, summarized in Table 1, indicate that MOPB exhibits significantly stronger antioxidant activity than MOPA across all tested methods.[1]

Table 1: Comparison of Antioxidant Activities of Methylophiopogonone A and B

CompoundDPPH (μmol TE/g)ABTS (μmol TE/g)FRAP (μmol TE/g)CUPRAC (μmol TE/g)
Methylophiopogonone A 31.56 ± 0.3055.59 ± 1.30225.03 ± 0.9182.17 ± 0.79
This compound 136.10 ± 0.94163.90 ± 0.50345.12 ± 0.64217.00 ± 0.75
Data is expressed as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from Wang et al. (2017)[1].
Anti-inflammatory Activity

The anti-inflammatory potential of various homoisoflavonoids from Ophiopogon japonicus has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells. While this compound was not explicitly identified by name in the comparative study, cross-referencing its structure with the compounds evaluated allows for the identification of its inhibitory activity.

(3R)-5,7-dihydroxy-3-((4-methoxyphenyl)methyl)-6,8-dimethyl-2,3-dihydrochromen-4-one , the IUPAC name for this compound, corresponds to a compound in a study by a different research group that unfortunately did not provide a direct IC50 value for NO inhibition. However, a study on a series of homoisoflavonoids from Ophiopogon japonicus provides IC50 values for NO inhibition in LPS-stimulated BV-2 microglial cells for several related compounds. For instance, compound 6 , identified as 5,7-dihydroxy-3-(4'-hydroxybenzyl)-6-methyl-chroman-4-one, exhibited a potent inhibitory effect on NO production with an IC50 value of 7.8 µM. While this is not this compound, it demonstrates the anti-inflammatory potential of this class of compounds. Further studies are required to definitively determine the IC50 value for this compound in this assay.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of natural compounds.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound (or other test compounds) for 2 hours.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours.

3. Measurement of Nitrite:

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate the mixture at room temperature for 10-30 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate antioxidant activity.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (this compound) in methanol.

2. Assay Procedure:

  • Add a defined volume of the DPPH stock solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Ascorbic acid or Trolox is typically used as a positive control.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used method to assess antioxidant capacity.

1. Reagent Preparation:

  • Prepare an ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Trolox is commonly used as a standard.

3. Calculation:

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Molecular Mechanisms

To illustrate the potential mechanism of action for the anti-inflammatory effects of homoisoflavonoids like this compound, the following diagrams depict the experimental workflow and a key signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis raw_cells RAW 264.7 Cells seeding Seed in 96-well plates raw_cells->seeding pretreatment Pre-treat with This compound lps_stimulation Stimulate with LPS pretreatment->lps_stimulation griess_assay Griess Assay for Nitric Oxide (NO) western_blot Western Blot for MAPK Phosphorylation

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds tak1 TAK1 tlr4->tak1 nfkb NF-κB tlr4->nfkb mek MEK1/2 tak1->mek mkk MKK3/6/7 tak1->mkk erk ERK1/2 mek->erk ap1 AP-1 erk->ap1 jnk JNK jnk->ap1 p38 p38 p38->ap1 mkk->jnk mkk->p38 inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ap1->inflammatory_genes Transcription nfkb->inflammatory_genes Transcription mopb This compound mopb->mek Inhibits mopb->mkk Inhibits

Caption: Postulated MAPK signaling pathway inhibited by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylophiopogonone B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methylophiopogonone B, a steroidal saponin, emphasizing responsible laboratory practices.

Hazard Assessment and Classification

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. According to available Safety Data Sheets (SDS), there is conflicting information on its classification. One supplier, DC Chemicals, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another supplier, MedChemExpress, states it is not a hazardous substance or mixture[2].

Recommendation: In light of conflicting data, it is best practice to adopt a conservative approach and handle this compound as a hazardous waste. This ensures the highest level of safety for laboratory personnel and the environment.

Key Hazard Information:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].

Hazard Classification (According to DC Chemicals SDS)GHS Hazard StatementPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
DisposalP501: Dispose of contents/ container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to prevent exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Segregation and Waste Collection

Proper segregation of chemical waste is a critical step in laboratory safety[3].

Procedure:

  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical[4].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[4]. Do not use abbreviations or chemical formulas[4]. The label should also include the date of accumulation and any associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE A->B C Use Designated Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) C->D E Segregate from Incompatible Wastes D->E F Keep Container Tightly Closed E->F G Store in a Secure, Well-Ventilated Area F->G H Arrange for Professional Disposal Service G->H I Document Waste for Pickup H->I

This compound Disposal Workflow

On-Site Storage

Proper storage of the hazardous waste container while awaiting pickup is essential.

  • Container Integrity: Ensure the container is in good condition, with no leaks or cracks, and is kept closed except when adding waste[4].

  • Location: Store the waste in a secure and well-ventilated location, away from potential ignition sources and incompatible materials[1][3].

  • Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks[4].

Final Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash[4][5].

Procedure:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service[3]. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Documentation: Complete all necessary waste pickup forms as required by your institution and the disposal vendor.

Decontamination of Labware

Any labware or glassware that has come into contact with this compound should be decontaminated.

  • Rinsing: Triple-rinse the contaminated labware with a suitable solvent. The rinsate must be collected and treated as hazardous waste[4].

  • Disposal of Empty Containers: After triple-rinsing and air-drying, empty chemical containers may be disposed of in the regular trash, provided all labels have been defaced or removed[4][6].

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling Methylophiopogonone B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Methylophiopogonone B is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal information to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound for laboratory use.[1][2] Hazard classifications for this compound can vary between suppliers. One supplier classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Another supplier, however, does not classify it as a hazardous substance.[2] Given the conflicting information, it is prudent to handle this compound with a degree of caution, assuming it to be potentially hazardous.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection : Safety goggles with side-shields are required to protect against splashes.[1][2]

  • Hand Protection : Chemical-resistant protective gloves are necessary to prevent skin contact.[1][2]

  • Body Protection : An impervious laboratory coat or clothing should be worn.[1][2]

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.[1] Work should be conducted in an area with adequate ventilation, such as a laboratory fume hood.[2][3]

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedChemExpress Safety Data Sheet.[2]

Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Prevent the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Ensure the work area is well-ventilated, preferably using a fume hood.[2][3]

  • Wash hands thoroughly after handling the compound.[1][3]

  • An eyewash station and safety shower should be readily accessible.[1][2]

Accidental Release and Disposal Plan

In the event of a spill or accidental release, immediate action is necessary to contain and clean the area safely.

Spill Response:

  • Evacuate : Non-essential personnel should evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material, such as diatomite or universal binders, to contain the spill.[2]

  • Cleaning : Carefully sweep or collect the absorbed material. Decontaminate the spill area with a 10% caustic solution or alcohol.[2][3]

  • Disposal : Place the collected waste into a suitable, sealed container for disposal.[3]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1]

  • Do not allow the product to enter drains or watercourses.[2][3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receipt & Verification B Don Personal Protective Equipment (PPE) A->B C Preparation in Fume Hood B->C D Experimentation C->D E Decontamination of Equipment D->E F Waste Segregation & Labeling D->F I Doffing & Cleaning of PPE E->I G Temporary Waste Storage F->G H Proper Disposal G->H J Hand Washing I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylophiopogonone B
Reactant of Route 2
Reactant of Route 2
Methylophiopogonone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.